Cis-4-Phenylthio-L-proline hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S,4S)-4-phenylsulfanylpyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S.ClH/c13-11(14)10-6-9(7-12-10)15-8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNAGGDFBCTLQA-IYPAPVHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)SC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)SC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Cis-4-Phenylthio-L-proline hydrochloride chemical properties and structure
An In-depth Technical Guide to Cis-4-Phenylthio-L-proline Hydrochloride
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound. This compound is a critical chiral intermediate, primarily utilized in the stereoselective synthesis of cardiovascular drugs.
Chemical Properties and Identification
This compound is a white, powdered solid.[1] It is recognized for its high purity, typically ≥98.0%, making it suitable for pharmaceutical manufacturing.[2] Its primary role is as a key raw material in the synthesis of Zofenopril calcium, a potent angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[2] The compound's chiral nature is indispensable for producing enantiomerically pure drugs.[2]
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄ClNO₂S | [3][4] |
| Molecular Weight | 259.75 g/mol | [3] |
| IUPAC Name | (2S,4S)-4-phenylsulfanylpyrrolidine-2-carboxylic acid;hydrochloride | [3] |
| CAS Number | 105107-84-4 | [1][4][5] |
| Appearance | White Powder | [1] |
| Purity | ≥98.0% | [2] |
| pH | 6.60 | [1] |
| Loss on Drying | 8.48% | [1] |
| Storage Conditions | Store in a dry, cool, and well-ventilated place. | [1] |
Note: Specific melting point, boiling point, and solubility data were not available in the consulted public resources.
Chemical Structure
The structure of this compound is defined by a proline ring, a five-membered nitrogen-containing heterocycle. The "L" designation indicates the stereochemistry at the alpha-carbon (C2), which is (S). The "cis" configuration denotes that the phenylthio group at C4 and the carboxylic acid group at C2 are on the same side of the ring plane, leading to the (2S,4S) stereochemistry.[3][6] The molecule is supplied as a hydrochloride salt, which improves its stability and handling properties.
The rigid, cyclic structure of the proline backbone is a crucial feature, influencing the conformational properties of molecules it is incorporated into.[7]
Experimental Protocols: Synthesis
A documented method for the synthesis of (2S, 4S)-4-phenylthio-L-proline hydrochloride starts from L-hydroxyproline.[6] The process involves several key chemical transformations designed for high yield and purity, making it suitable for industrial-scale production.[6]
Key Steps in the Synthesis Protocol:
-
Esterification: L-hydroxyproline is reacted with a mixture of methanol and thionyl chloride. The reaction is typically conducted at 40-50°C for 3-5 hours to produce the methyl ester of L-hydroxyproline as a white solid.[6]
-
N-Protection: The L-hydroxyproline methyl ester is dissolved in a tetrahydrofuran and water solvent mixture. Solid sodium bicarbonate and Di-tert-butyl dicarbonate (BOC anhydride) are added, and the reaction proceeds at 25-35°C for 16-20 hours. This step protects the nitrogen atom of the proline ring and yields BOC-L-hydroxyproline methyl ester as a colorless, viscous oil.[6]
-
Thioether Formation: The protected intermediate is then reacted with diphenyl disulfide and tributylphosphine in a toluene solvent. This reaction is heated to 80°C-120°C for 4-5 hours to introduce the phenylthio group at the C4 position, forming N-BOC-(2S,4S)-4-phenylthio-L-proline methyl ester.[6]
-
Deprotection and Hydrolysis: A solution of 6M hydrochloric acid is added directly to the reaction mixture. The mixture is refluxed at 110-120°C. This single step removes the BOC protecting group and hydrolyzes the methyl ester to the carboxylic acid, yielding the crude hydrochloride salt of the final product.[6]
-
Purification: The crude product is purified through extraction with ethyl acetate followed by recrystallization from methanol to obtain the pure (2S,4S)-4-phenylthio-L-proline hydrochloride.[6]
Mandatory Visualizations
Diagram 1: Synthesis Workflow
Caption: A flowchart illustrating the key stages in the synthesis of Cis-4-Phenylthio-L-proline HCl.
Diagram 2: Role as a Pharmaceutical Intermediate
Caption: Logical relationship showing the compound as a key intermediate in Zofenopril synthesis.
References
- 1. This compound, CasNo.105107-84-4 EAST CHEMSOURCES LIMITED China (Mainland) [echemsouces.lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C11H14ClNO2S | CID 46705431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. keyorganics.net [keyorganics.net]
- 5. This compound | 105107-84-4 [chemicalbook.com]
- 6. CN104844495A - Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride - Google Patents [patents.google.com]
- 7. Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Cis-4-Phenylthio-L-proline Hydrochloride
CAS Number: 105107-84-4
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Cis-4-Phenylthio-L-proline hydrochloride. This proline analogue is a critical chiral building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Zofenopril calcium.
Physicochemical Properties
This compound is a white to off-white solid. Its chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 105107-84-4 | [1][2][3][4][5] |
| Molecular Formula | C₁₁H₁₄ClNO₂S | [5][6] |
| Molecular Weight | 259.75 g/mol | [7] |
| Alternate Names | (2S,4S)-4-(Phenylthio)pyrrolidine-2-carboxylic Acid Hydrochloride, (4S)-4-(Phenylthio)-L-proline Hydrochloride | [7][8] |
| Appearance | White Powder | [4] |
| Purity | ≥98% (by HPLC) | [6] |
| Storage | 2-8°C, Hygroscopic, Refrigerator, Under inert atmosphere | [8] |
Synthesis and Chemical Profile
The chiral nature of this compound makes it an indispensable component in stereoselective synthesis, crucial for producing enantiomerically pure drugs.[9] Its primary application lies in the synthesis of Zofenopril calcium, a potent ACE inhibitor used in the management of hypertension and cardiovascular diseases.[1][9]
Synthetic Pathway Overview
A common synthetic route to obtain (2S, 4S)-4-phenylthio-L-proline hydrochloride involves several key steps starting from L-hydroxyproline. The process is designed to be efficient and suitable for industrial-scale production.[10]
Mechanism of Action and Biological Relevance
As a key intermediate, the biological significance of this compound is intrinsically linked to the pharmacological activity of its end product, Zofenopril. Zofenopril is a prodrug that is hydrolyzed in vivo to its active metabolite, zofenoprilat. Zofenoprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).
The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway
ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a key regulator of blood pressure. By inhibiting ACE, zofenoprilat prevents the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor and also stimulates the release of aldosterone, which promotes sodium and water retention. The inhibition of angiotensin II production leads to vasodilation and a reduction in blood volume, thereby lowering blood pressure.
Experimental Protocols
Synthesis of (2S, 4S)-4-Phenylthio-L-proline Hydrochloride
The following is a general experimental protocol based on published patent literature.[10] Researchers should consult the original patents for specific details and safety precautions.
Step 1: Esterification of L-Hydroxyproline
-
Suspend L-hydroxyproline in methanol.
-
Cool the mixture to 0°C and slowly add thionyl chloride.
-
Allow the reaction to warm to room temperature and then reflux for a specified period.
-
Remove the solvent under reduced pressure to obtain L-hydroxyproline methyl ester.
Step 2: N-BOC Protection
-
Dissolve the L-hydroxyproline methyl ester in a suitable solvent system (e.g., a mixture of tetrahydrofuran and water).
-
Add sodium bicarbonate and di-tert-butyl dicarbonate (BOC anhydride).
-
Stir the mixture at room temperature until the reaction is complete.
-
Extract the product, BOC-L-hydroxyproline methyl ester, with an organic solvent and concentrate.
Step 3: Phenylthiolation
-
Dissolve BOC-L-hydroxyproline methyl ester, diphenyl disulfide, and tributylphosphine in a high-boiling solvent such as toluene.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-120°C) for several hours.
-
Monitor the reaction for the formation of N-BOC-(2S,4S)-4-phenylthio-L-proline methyl ester.
Step 4: Hydrolysis and Deprotection
-
To the crude reaction mixture from the previous step, add a strong acid such as hydrochloric acid.
-
Reflux the mixture to facilitate both the hydrolysis of the methyl ester and the removal of the BOC protecting group.
-
Cool the reaction mixture and induce crystallization of the product.
-
Isolate the solid by filtration, wash with a suitable solvent, and dry to yield (2S, 4S)-4-phenylthio-L-proline hydrochloride.
Quality Control and Analytical Methods
The purity of this compound is critical for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing its purity.
Illustrative HPLC Method:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer with pH adjustment) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the compound exhibits significant absorbance.
-
Standard: A reference standard of this compound is used for quantification and purity assessment.
Further characterization can be achieved using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to confirm the chemical structure and stereochemistry, and Mass Spectrometry (MS) to verify the molecular weight.
References
- 1. CN101372472A - Method for synthesizing Zofenopril - Google Patents [patents.google.com]
- 2. This compound (1 x 5 g) | Reagentia [reagentia.eu]
- 3. parchem.com [parchem.com]
- 4. This compound, CasNo.105107-84-4 EAST CHEMSOURCES LIMITED China (Mainland) [echemsouces.lookchem.com]
- 5. keyorganics.net [keyorganics.net]
- 6. This compound | 105107-84-4 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. CN104844495A - Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride - Google Patents [patents.google.com]
Unraveling the Catalytic Core: A Technical Guide to the Mechanism of Cis-4-Phenylthio-L-proline Hydrochloride in Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cis-4-Phenylthio-L-proline hydrochloride is emerging as a promising organocatalyst, leveraging the robust framework of L-proline while introducing nuanced reactivity through its phenylthio substituent. This technical guide delves into the core mechanism of action of this catalyst in key organocatalytic transformations, primarily focusing on asymmetric aldol and Michael addition reactions. By examining the established principles of proline catalysis and considering the electronic and steric implications of the cis-4-phenylthio group, we provide a detailed theoretical framework for understanding its catalytic cycle, transition state models, and the origins of stereoselectivity. This document serves as a foundational resource for researchers seeking to employ this catalyst in synthetic strategies and for professionals in drug development exploring novel chiral catalytic systems.
Introduction: The Proline Scaffolding in Organocatalysis
L-proline, a naturally occurring amino acid, has revolutionized asymmetric synthesis by acting as a "simple enzyme" mimic.[1][2] Its efficacy stems from its bifunctional nature, possessing both a secondary amine (nucleophilic) and a carboxylic acid (electrophilic/Brønsted acid) moiety. This allows it to activate both nucleophiles and electrophiles simultaneously within a chiral environment, leading to high enantioselectivity in a variety of carbon-carbon bond-forming reactions.[3][4] The general mechanism for proline-catalyzed reactions, such as the aldol and Michael additions, proceeds through the formation of key intermediates: enamines or iminium ions.[5][6][7]
The introduction of a substituent on the proline ring, as in Cis-4-Phenylthio-L-proline, offers a powerful strategy for fine-tuning the catalyst's reactivity, stability, and stereodirecting ability. The phenylthio group, in particular, can exert significant electronic and steric effects that modulate the catalyst's performance.
Core Mechanism of Action: A Tale of Two Intermediates
The catalytic prowess of this compound, like its parent L-proline, is rooted in its ability to form reactive enamine or iminium ion intermediates with carbonyl compounds. The hydrochloride salt form ensures the presence of the catalytically active protonated secondary amine and the carboxylic acid.
Enamine Catalysis: Activating the Nucleophile
In reactions where a ketone or aldehyde acts as a nucleophile (e.g., aldol or Michael additions), the catalytic cycle begins with the formation of an enamine intermediate.
Catalytic Cycle for Enamine-Mediated Aldol Reaction:
-
Enamine Formation: The secondary amine of Cis-4-Phenylthio-L-proline reacts with a carbonyl donor (e.g., a ketone) to form a nucleophilic enamine intermediate. This step involves the transient formation of a carbinolamine, followed by dehydration.
-
Nucleophilic Attack: The enamine, a more potent nucleophile than the corresponding enol or enolate, attacks the electrophile (e.g., an aldehyde).
-
Stereocontrolled C-C Bond Formation: The stereochemistry of the newly formed carbon-carbon bond is dictated by the geometry of the transition state. The established Zimmerman-Traxler model for proline catalysis proposes a highly organized, six-membered, chair-like transition state where the electrophile is activated and oriented by a hydrogen bond from the catalyst's carboxylic acid group.[3][8]
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the aldol product and regenerate the active catalyst, completing the catalytic cycle.
The Hypothesized Role of the cis-4-Phenylthio Group in Enamine Catalysis:
-
Electronic Effects: The sulfur atom of the phenylthio group is electron-donating through resonance but can be electron-withdrawing through induction. This electronic modulation can influence the nucleophilicity of the enamine intermediate.
-
Steric Influence: The bulky phenylthio group in the cis configuration is positioned on the same face of the pyrrolidine ring as the carboxylic acid. This steric hindrance can further rigidify the transition state, potentially leading to enhanced facial discrimination of the electrophile and thus higher enantioselectivity.
Iminium Ion Catalysis: Activating the Electrophile
In reactions involving α,β-unsaturated carbonyl compounds as electrophiles (e.g., Michael or Diels-Alder reactions), Cis-4-Phenylthio-L-proline can activate the substrate by forming an iminium ion.
Catalytic Cycle for Iminium-Mediated Michael Addition:
-
Iminium Ion Formation: The catalyst reacts with an α,β-unsaturated aldehyde or ketone to form a protonated iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the enone, making it a more potent electrophile.
-
Nucleophilic Attack: A nucleophile (e.g., a thiol or another enolizable carbonyl) attacks the β-carbon of the activated iminium ion.
-
Stereocontrolled C-C Bond Formation: The chiral scaffold of the catalyst shields one face of the iminium ion, directing the incoming nucleophile to the opposite face, thereby controlling the stereochemical outcome.
-
Hydrolysis and Catalyst Regeneration: The resulting enamine is hydrolyzed to release the Michael adduct and regenerate the catalyst.
The Hypothesized Role of the cis-4-Phenylthio Group in Iminium Catalysis:
-
Steric Shielding: The cis-phenylthio group can act as a steric shield, effectively blocking one face of the iminium ion intermediate. This enhanced steric hindrance can lead to a more pronounced facial bias for the incoming nucleophile, potentially resulting in higher enantioselectivity compared to unsubstituted proline.
Quantitative Data Summary
As of the latest literature review, specific quantitative data (yields, enantiomeric excesses, kinetic data) for organocatalytic reactions employing this compound are not extensively reported in publicly accessible databases. The primary available information pertains to its synthesis.[9] To provide a comparative context, the table below summarizes typical data for reactions catalyzed by L-proline and a related substituted proline derivative. Researchers should consider this data as a baseline for optimization studies with the title compound.
| Catalyst | Reaction Type | Substrates | Solvent | Yield (%) | ee (%) | Reference |
| L-Proline | Aldol Addition | Acetone + p-Nitrobenzaldehyde | DMSO | 68 | 76 | List et al. |
| L-Proline | Michael Addition | Propanal + Nitrostyrene | DMF | 95 | 20 | List et al. |
| (S)-Thioproline | Aldol Addition | Cyclohexanone + p-Nitrobenzaldehyde | DMSO | 90 | 96 | Barbas et al. |
Note: This table is for illustrative purposes and represents data for related catalysts. Performance of this compound may vary.
Experimental Protocols
While a specific, optimized protocol for this compound is not available, the following general procedure for a proline-catalyzed aldol reaction can be adapted as a starting point for methodology development.
General Experimental Protocol: Asymmetric Aldol Reaction
-
Catalyst Preparation: To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (0.1-30 mol%).
-
Solvent and Reagent Addition: Add the desired solvent (e.g., DMSO, DMF, or CH3CN). Add the ketone (e.g., 5-10 equivalents). Stir the mixture at room temperature for 10-15 minutes.
-
Initiation of Reaction: Add the aldehyde (1.0 equivalent) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Characterize the product by NMR spectroscopy and mass spectrometry. Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.
Conclusion and Future Outlook
This compound represents a rationally designed organocatalyst that builds upon the foundational principles of proline catalysis. While extensive experimental data on its catalytic performance is yet to be published, a thorough understanding of established proline-mediated mechanisms allows for strong hypotheses regarding its mode of action. The cis-4-phenylthio substituent is predicted to exert significant steric and electronic effects, potentially enhancing both the reactivity and stereoselectivity of the catalyst in key asymmetric transformations. The theoretical framework and general experimental guidelines provided in this document are intended to serve as a valuable resource for researchers and professionals in the field, accelerating the exploration and application of this promising catalyst in the synthesis of complex chiral molecules. Further experimental and computational studies are warranted to fully elucidate its catalytic potential and refine the mechanistic models presented herein.
References
- 1. longdom.org [longdom.org]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 4. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 9. CN104844495A - Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis and Characterization of (2S,4S)-4-phenylthio-L-proline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (2S,4S)-4-phenylthio-L-proline hydrochloride, a key intermediate in the production of various pharmaceuticals. This document details the synthetic pathway, experimental protocols, and thorough characterization of the compound.
Synthesis
The synthesis of (2S,4S)-4-phenylthio-L-proline hydrochloride is a multi-step process commencing with the readily available starting material, L-hydroxyproline. The overall synthetic scheme involves four primary transformations: esterification of the carboxylic acid, protection of the secondary amine, nucleophilic substitution to introduce the phenylthio group with inversion of stereochemistry, and final deprotection to yield the target hydrochloride salt.
A Chinese patent outlines a robust method for this synthesis, reporting a high overall yield.[1] The key transformation is a nucleophilic substitution reaction where the hydroxyl group of a protected L-hydroxyproline derivative is displaced by a phenylthiolate nucleophile. This reaction proceeds via an SN2 mechanism, resulting in an inversion of the stereochemistry at the C4 position of the proline ring.[2][3]
Synthetic Pathway
The synthetic pathway can be visualized as a four-step sequence:
Experimental Protocols
The following protocols are based on the procedures outlined in the cited patent literature, supplemented with standard laboratory practices.[1]
Step 1: Synthesis of L-hydroxyproline methyl ester hydrochloride
To a suspension of L-hydroxyproline in methanol, cooled in an ice bath, thionyl chloride is added dropwise. The reaction mixture is then warmed to room temperature and subsequently heated to reflux until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure to yield the crude L-hydroxyproline methyl ester hydrochloride as a white solid. This intermediate is typically used in the next step without further purification.
Step 2: Synthesis of N-Boc-L-hydroxyproline methyl ester
The crude L-hydroxyproline methyl ester hydrochloride is dissolved in a mixture of tetrahydrofuran and water. The solution is cooled in an ice bath, and sodium bicarbonate and di-tert-butyl dicarbonate (Boc₂O) are added. The reaction is stirred at room temperature until completion. The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated to give N-Boc-L-hydroxyproline methyl ester, which is often a viscous oil.
Step 3: Synthesis of N-Boc-(2S,4S)-4-phenylthio-L-proline methyl ester
N-Boc-L-hydroxyproline methyl ester is dissolved in an appropriate solvent such as toluene. To this solution, diphenyl disulfide and tributylphosphine are added. The reaction mixture is heated until the substitution is complete. This reaction proceeds with an inversion of configuration at the C4 position. The crude product can be purified by column chromatography on silica gel.
Step 4: Synthesis of (2S,4S)-4-phenylthio-L-proline hydrochloride
The purified N-Boc-(2S,4S)-4-phenylthio-L-proline methyl ester is treated with a strong acid, such as 6M hydrochloric acid, and heated to reflux. This step facilitates both the hydrolysis of the methyl ester and the removal of the Boc protecting group. After the reaction is complete, the mixture is concentrated under reduced pressure. The crude product is then purified by recrystallization, typically from methanol, to afford (2S,4S)-4-phenylthio-L-proline hydrochloride as white, needle-like crystals.[1]
Experimental Workflow
The overall experimental workflow is summarized in the following diagram:
Characterization
Thorough characterization of (2S,4S)-4-phenylthio-L-proline hydrochloride is essential to confirm its identity, purity, and stereochemistry. The following table summarizes the key characterization data.
Physical and Spectroscopic Data
| Property | Value |
| Appearance | White, needle-like crystals |
| Melting Point | 151-153 °C |
| ¹H NMR (500 MHz, MeOD) | δ 7.53–7.46 (m, 2H), 7.43–7.37 (m, 2H), 7.37–7.33 (m, 1H), 4.56 (dd, J = 8.5, 5.0 Hz, 1H), 4.05 (m, 1H), 3.65 (dd, J = 12.5, 5.0 Hz, 1H), 3.35 (d, J = 12.5 Hz, 1H), 2.80 (m, 1H), 2.45 (m, 1H)[1] |
| ¹³C NMR (75 MHz, MeOD) | δ 169.4, 132.8, 132.0, 129.1, 127.8, 58.8, 50.7, 43.5, 34.4[1] |
| IR (KBr) | A peak around 3341 cm⁻¹ corresponding to the secondary amine (-NH-) stretch is a characteristic feature.[4] |
| Mass Spectrometry | Expected m/z for C₁₁H₁₄NO₂S⁺ [M+H]⁺: 224.07. |
| Optical Rotation | Specific rotation values are dependent on concentration and solvent. Data for this specific compound is not readily available in the searched literature but would be expected to be a key parameter for chiral purity assessment. |
| Overall Yield | Approximately 90% as reported in the patent literature.[1] |
Note on Characterization Data: The NMR and IR data are consistent with the proposed structure of (2S,4S)-4-phenylthio-L-proline hydrochloride.[1] The ¹H NMR shows the characteristic aromatic protons of the phenylthio group and the diastereotopic protons of the proline ring. The ¹³C NMR confirms the presence of the expected number of carbon atoms in their respective chemical environments. Mass spectrometry would be used to confirm the molecular weight of the compound, and optical rotation is crucial for verifying the enantiomeric purity.
Conclusion
This technical guide has detailed a reliable and high-yielding synthetic route to (2S,4S)-4-phenylthio-L-proline hydrochloride from L-hydroxyproline. The provided experimental protocols and characterization data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis. The key to this synthesis is the stereospecific introduction of the phenylthio group via an SN2 reaction, which effectively inverts the stereocenter at the C4 position of the proline ring. The final product is a stable hydrochloride salt, readily purified by recrystallization.
References
- 1. CN104844495A - Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. SN2 Stereochemistry - Chemistry Steps [chemistrysteps.com]
- 4. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
Spectroscopic Profile of Cis-4-Phenylthio-L-proline Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics of Cis-4-Phenylthio-L-proline hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of published raw spectroscopic data for this specific molecule, this document presents an analysis based on established principles of spectroscopy and data from structurally related compounds. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.
Chemical Structure and Properties
-
IUPAC Name: (2S,4S)-4-(phenylthio)pyrrolidine-2-carboxylic acid hydrochloride
-
CAS Number: 105107-84-4
-
Molecular Formula: C₁₁H₁₄ClNO₂S
-
Molecular Weight: 259.75 g/mol
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for this compound based on its chemical structure and known spectral data for similar proline derivatives and phenylthio compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: D₂O)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.30 - 7.50 | m | 5H | Phenyl-H |
| ~4.20 - 4.30 | t | 1H | Proline α-H |
| ~3.90 - 4.00 | m | 1H | Proline δ-H |
| ~3.40 - 3.50 | m | 2H | Proline γ-H |
| ~2.20 - 2.40 | m | 2H | Proline β-H |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: D₂O)
| Chemical Shift (δ) ppm | Assignment |
| ~175 | Carbonyl C (COOH) |
| ~135 | Phenyl C (quaternary) |
| ~130 | Phenyl C (para) |
| ~129 | Phenyl C (ortho/meta) |
| ~60 | Proline α-C |
| ~55 | Proline δ-C |
| ~45 | Proline γ-C |
| ~35 | Proline β-C |
Infrared (IR) Spectroscopy
Table 3: Expected Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 2500 | Broad | O-H stretch (carboxylic acid) |
| 3000 - 2800 | Medium | C-H stretch (aliphatic) |
| ~3050 | Weak | C-H stretch (aromatic) |
| ~1730 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1480 | Medium-Weak | C=C stretch (aromatic ring) |
| ~1440 | Medium | S-Phenyl stretch |
| ~740, ~690 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - Positive Mode)
| m/z (amu) | Ion Identity |
| 224.07 | [M+H]⁺ (protonated molecule) |
| 246.05 | [M+Na]⁺ (sodium adduct) |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterium oxide (D₂O).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a 5 mm broadband probe.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on sample concentration.
-
Relaxation Delay: 2 seconds.
-
Acquisition Time: ~3 seconds.
-
Spectral Width: 0 to 12 ppm.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2 seconds.
-
Acquisition Time: ~1.5 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Temperature: 298 K.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential window function. Phase and baseline correct the resulting spectrum. Reference the ¹H spectrum to the residual HDO signal (δ 4.79 ppm) and the ¹³C spectrum accordingly.
IR Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the sample with ~100 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 to 32.
-
Background: Collect a background spectrum of a pure KBr pellet.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a mixture of methanol and water (1:1 v/v) with 0.1% formic acid.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Data Acquisition (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Cone Voltage: 20 - 40 V.
-
Source Temperature: 100 - 150 °C.
-
Desolvation Temperature: 250 - 350 °C.
-
Mass Range: m/z 50 - 500.
-
-
Data Processing: The mass spectrum is typically displayed as a plot of relative intensity versus mass-to-charge ratio (m/z).
Workflow and Logical Diagrams
The following diagrams, generated using the DOT language, illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization.
Navigating the Solubility Landscape of Cis-4-Phenylthio-L-proline Hydrochloride: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the solubility characteristics of Cis-4-Phenylthio-L-proline hydrochloride, a key chemical intermediate. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data on its solubility in various organic solvents, outlines experimental protocols for solubility determination, and situates the compound within a relevant biochemical pathway.
Executive Summary
This compound is a proline derivative noted for its role as an impurity in the synthesis of Zofenopril, an angiotensin-converting enzyme (ACE) inhibitor.[1] Understanding its solubility is crucial for purification processes, formulation studies, and analytical method development. This guide presents qualitative solubility data, a generalized experimental protocol for quantitative assessment, and a visualization of the Renin-Angiotensin-Aldosterone System (RAAS) pathway, the target of Zofenopril.
Solubility Profile of this compound
Current literature provides qualitative solubility information for this compound. Quantitative data remains limited, necessitating experimental determination for specific applications.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |
| Methanol | Slightly Soluble |
| Water | Slightly Soluble |
Source: Compiled from publicly available safety and technical data sheets.
Experimental Protocol for Solubility Determination
For a precise quantitative analysis of this compound solubility, a standardized experimental approach such as the shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is recommended.[2][3]
3.1 Principle
An excess amount of the solid compound is equilibrated with a known volume of the solvent of interest at a controlled temperature. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined analytically.
3.2 Materials and Equipment
-
This compound
-
Selected organic solvents (e.g., DMSO, Methanol, Ethanol, Acetonitrile, Dichloromethane)
-
Volumetric flasks
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
3.3 Generalized Procedure
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (in which it is freely soluble) for the preparation of a calibration curve.
-
Calibration Curve: Generate a calibration curve by preparing a series of standard solutions of known concentrations from the stock solution and analyzing them via HPLC.
-
Equilibration: Add an excess amount of solid this compound to a known volume of the test solvent in a sealed vial.
-
Shaking/Stirring: Place the vials in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.
-
Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
-
Dilution and Analysis: Dilute the filtered saturated solution with a suitable solvent to bring the concentration within the range of the calibration curve. Analyze the diluted sample by HPLC.
-
Quantification: Determine the concentration of this compound in the saturated solution using the calibration curve. The solubility is expressed in units such as mg/mL or mol/L.
3.4 Experimental Workflow Diagram
Caption: Workflow for Solubility Determination.
Biochemical Context: The Renin-Angiotensin-Aldosterone System (RAAS)
This compound is an impurity associated with Zofenopril, a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1] ACE is a central component of the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular function.[4][5]
The RAAS cascade is initiated by the release of renin from the kidneys in response to low blood pressure or low sodium levels. Renin cleaves angiotensinogen, a precursor protein produced by the liver, to form angiotensin I. ACE, primarily found in the lungs, then converts the inactive angiotensin I into the highly active angiotensin II.
Angiotensin II exerts its effects through multiple mechanisms:
-
Vasoconstriction: It directly causes the narrowing of blood vessels, leading to an increase in blood pressure.
-
Aldosterone Release: It stimulates the adrenal glands to release aldosterone, a hormone that promotes the retention of sodium and water by the kidneys, thereby increasing blood volume and pressure.
-
Sympathetic Nervous System Activation: It enhances the activity of the sympathetic nervous system, further contributing to vasoconstriction and increased heart rate.
ACE inhibitors like Zofenopril block the conversion of angiotensin I to angiotensin II. This inhibition leads to vasodilation (widening of blood vessels), reduced aldosterone secretion, and a decrease in blood pressure.[4][6]
4.1 Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition
Caption: RAAS Pathway and ACE Inhibition.
Conclusion
References
- 1. This compound | 105107-84-4 [chemicalbook.com]
- 2. "Solubility estimation and rapid structural characterization of small m" by Xin Chen [docs.lib.purdue.edu]
- 3. sciforum.net [sciforum.net]
- 4. What is Zofenopril Calcium used for? [synapse.patsnap.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. Zofenopril: Blood pressure control and cardio-protection | Borghi | Cardiology Journal [journals.viamedica.pl]
Cis-4-Phenylthio-L-proline Hydrochloride: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and storage conditions for Cis-4-Phenylthio-L-proline hydrochloride. The information presented herein is crucial for maintaining the integrity, purity, and activity of this compound in research and development settings.
Summary of Recommended Storage Conditions
Proper storage is paramount to ensure the long-term stability of this compound. The following table summarizes the recommended storage conditions based on available safety data sheets and general best practices for hygroscopic and light-sensitive compounds.
| Parameter | Recommended Condition | Rationale |
| Temperature | Refer to product label; generally cool. | To minimize thermal degradation. |
| Atmosphere | Store under an inert gas (e.g., argon, nitrogen).[1] | To prevent oxidation and degradation from atmospheric moisture. |
| Container | Tightly closed, light-resistant container.[1][2][3] | To protect from moisture, oxygen, and light. |
| Environment | Dry, well-ventilated area.[1][2][3][4][5] | The compound is hygroscopic and absorbs moisture from the air.[1][4] |
| Incompatibilities | Store away from incompatible materials and foodstuffs.[2] | To prevent cross-contamination and potential reactions. |
| Handling | Protect container from physical damage.[2] | To maintain container integrity and prevent exposure. |
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in publicly available literature, its chemical structure suggests several potential routes of degradation under stress conditions. Understanding these pathways is essential for developing stability-indicating analytical methods and for interpreting stability data.
Caption: Potential degradation pathways for this compound.
-
Oxidation of the Thioether Linkage: The sulfur atom in the thioether group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and, upon further oxidation, the sulfone. This is a common degradation pathway for pharmaceuticals containing a thioether moiety.
-
Hydrolysis of the Amide Bond: The cyclic amide (lactam) within the proline ring can undergo hydrolysis, particularly under acidic or basic conditions, leading to a ring-opened product. However, amide bonds are generally stable at neutral pH.
-
Photodegradation: Exposure to light, especially ultraviolet (UV) radiation, can provide the energy to initiate photochemical reactions, leading to a variety of degradation products. It is recommended to handle and store the compound in light-resistant containers.
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop and validate stability-indicating analytical methods. The following section outlines a general experimental protocol for conducting forced degradation studies on this compound.
Caption: Workflow for a forced degradation study.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid or trifluoroacetic acid (HPLC grade)
-
pH meter
-
Calibrated oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the initial concentration with the solvent.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate the solution at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute to the initial concentration with the solvent.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature and protect it from light for a specified period (e.g., 24 hours).
-
At various time points, withdraw samples and dilute them with the solvent.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in a calibrated oven at an elevated temperature (e.g., 80°C) for a specified period (e.g., 7 days).
-
At various time points, withdraw samples, dissolve in the solvent to the initial concentration.
-
-
Photolytic Degradation:
-
Expose the stock solution and the solid compound to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After exposure, prepare solutions of the stressed samples at the initial concentration.
-
-
Analysis:
-
Analyze all stressed samples, along with a non-stressed control, using a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Development of a Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.
Caption: Workflow for developing a stability-indicating HPLC method.
General HPLC Method Parameters:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase:
-
A: 0.1% Formic Acid or Trifluoroacetic Acid in Water
-
B: 0.1% Formic Acid or Trifluoroacetic Acid in Acetonitrile
-
-
Gradient: A gradient elution from a low to a high percentage of organic solvent (B) will likely be necessary to separate the parent compound from its more polar or less polar degradation products.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducibility.
-
Detection: UV detection at a suitable wavelength (to be determined by UV scan of the compound). If the compound has a poor chromophore, derivatization or use of a mass spectrometer (LC-MS) may be necessary.
-
Injection Volume: Typically 10-20 µL.
Method Validation: Once a suitable method is developed, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.
Data Presentation for Stability Studies
Clear and concise data presentation is crucial for evaluating the stability of a compound. The following are template tables that can be used to document the results of stability studies.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Duration | % Degradation of Parent Compound | Number of Degradation Products | Observations |
| 0.1 M HCl, 60°C | 24 h | |||
| 0.1 M NaOH, 60°C | 24 h | |||
| 3% H₂O₂, RT | 24 h | |||
| Dry Heat, 80°C | 7 days | |||
| Photostability | 1.2 M lux h, 200 W h/m² |
Table 2: Long-Term Stability Data (Example)
| Storage Condition | Time Point | Appearance | Purity by HPLC (%) | Degradation Products (%) |
| 2-8°C | Initial | White Powder | ||
| 3 Months | ||||
| 6 Months | ||||
| 25°C / 60% RH | Initial | White Powder | ||
| 3 Months | ||||
| 6 Months |
This technical guide provides a framework for understanding and evaluating the stability of this compound. For any specific application, it is imperative to conduct dedicated stability studies to establish appropriate storage conditions and shelf-life.
References
- 1. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cis-4-Phenylthio-L-proline Hydrochloride: A Chiral Building Block for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-4-Phenylthio-L-proline hydrochloride is a synthetically versatile chiral building block, playing a crucial role in the stereoselective synthesis of complex pharmaceutical compounds. Its rigid pyrrolidine scaffold, substituted with a phenylthio group at the C-4 position with a specific cis stereochemistry, makes it an invaluable intermediate for introducing chirality and specific structural motifs in drug candidates. This technical guide provides a comprehensive overview of its properties, a detailed synthetic protocol, and its primary application in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Zofenopril.
Physicochemical Properties
This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 105107-84-4 | N/A |
| Molecular Formula | C₁₁H₁₄ClNO₂S | N/A |
| Molecular Weight | 259.75 g/mol | N/A |
| Appearance | White to off-white crystalline solid | N/A |
| Purity | ≥98.0% | [1] |
| Storage | Store in a cool, dry, and well-ventilated area | N/A |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the readily available chiral precursor, L-hydroxyproline. The synthetic route involves four key transformations: esterification of the carboxylic acid, protection of the secondary amine, stereospecific introduction of the phenylthio group, and finally, deprotection to yield the desired product.[2]
A detailed experimental protocol, based on the synthetic strategy outlined in Chinese patent CN104844495A and general organic synthesis principles, is provided below.[2]
Experimental Protocols
Step 1: Esterification of L-Hydroxyproline to L-Hydroxyproline Methyl Ester
-
Reaction: L-Hydroxyproline is reacted with thionyl chloride in methanol to form the corresponding methyl ester hydrochloride.
-
Procedure:
-
To a stirred suspension of L-hydroxyproline (1.0 eq) in methanol (5-10 vol), thionyl chloride (1.2 eq) is added dropwise at 0 °C.
-
The reaction mixture is then warmed to room temperature and heated to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
The solvent is removed under reduced pressure to yield L-hydroxyproline methyl ester hydrochloride as a white solid, which can be used in the next step without further purification.
-
Step 2: N-Boc Protection of L-Hydroxyproline Methyl Ester
-
Reaction: The secondary amine of L-hydroxyproline methyl ester is protected with a di-tert-butyl dicarbonate (Boc) group.
-
Procedure:
-
L-Hydroxyproline methyl ester hydrochloride (1.0 eq) is dissolved in a mixture of dichloromethane and water (1:1).
-
Triethylamine (2.2 eq) is added, followed by di-tert-butyl dicarbonate (1.1 eq) at 0 °C.
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give N-Boc-cis-4-hydroxy-L-proline methyl ester.
-
Step 3: Synthesis of N-Boc-(2S,4S)-4-phenylthio-L-proline methyl ester
-
Reaction: The hydroxyl group is converted to a phenylthio group with inversion of stereochemistry via a Mitsunobu-type reaction.
-
Procedure:
-
To a solution of N-Boc-cis-4-hydroxy-L-proline methyl ester (1.0 eq), triphenylphosphine (1.5 eq), and thiophenol (1.5 eq) in anhydrous THF at 0 °C, diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) is added dropwise.
-
The reaction is stirred at room temperature for 12-24 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford N-Boc-(2S,4S)-4-phenylthio-L-proline methyl ester.
-
Step 4: Deprotection and Hydrochloride Salt Formation
-
Reaction: The N-Boc protecting group and the methyl ester are removed under acidic conditions to yield the final product.
-
Procedure:
-
N-Boc-(2S,4S)-4-phenylthio-L-proline methyl ester (1.0 eq) is dissolved in a solution of 6M hydrochloric acid.
-
The mixture is heated to reflux for 4-6 hours.[2]
-
The reaction mixture is cooled, and the aqueous layer is washed with an organic solvent (e.g., ethyl acetate) to remove any organic impurities.
-
The aqueous layer is then concentrated under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization from a suitable solvent system like methanol/ether.[2]
-
Quantitative Data
The following table summarizes the expected yields for each step of the synthesis.
Table 2: Synthetic Step Yields
| Step | Product | Typical Yield (%) |
| 1 | L-Hydroxyproline Methyl Ester Hydrochloride | >95 |
| 2 | N-Boc-cis-4-hydroxy-L-proline methyl ester | 85-95 |
| 3 | N-Boc-(2S,4S)-4-phenylthio-L-proline methyl ester | 60-80 |
| 4 | This compound | >90 |
| Overall | This compound | ~50-70 |
Note: Yields are estimates based on typical reaction efficiencies for these types of transformations and may vary depending on the specific reaction conditions and scale. The overall yield reported in the patent literature is around 90%, which may reflect an optimized industrial process.[2]
Application as a Chiral Building Block: Synthesis of Zofenopril
The primary application of this compound is as a key chiral intermediate in the synthesis of Zofenopril, a potent ACE inhibitor used for the treatment of hypertension.[1] The stereochemistry of the proline derivative is crucial for the biological activity of the final drug molecule.
The synthesis involves the coupling of Cis-4-Phenylthio-L-proline with (S)-3-(benzoylthio)-2-methylpropanoic acid.
Experimental Protocol: Synthesis of Zofenopril
-
Reaction: Acylation of the secondary amine of Cis-4-Phenylthio-L-proline with an activated derivative of (S)-3-(benzoylthio)-2-methylpropanoic acid.
-
Procedure:
-
(S)-3-(benzoylthio)-2-methylpropanoic acid is converted to its acid chloride by reacting with thionyl chloride or oxalyl chloride.
-
In a separate flask, this compound (1.0 eq) is dissolved in a suitable solvent (e.g., dichloromethane) and neutralized with a base such as triethylamine (2.2 eq).
-
The solution of the acid chloride (1.1 eq) is added dropwise to the proline solution at 0 °C.
-
The reaction is stirred at room temperature until completion.
-
The reaction mixture is worked up by washing with aqueous acid and base to remove unreacted starting materials and byproducts.
-
The organic layer is dried and concentrated to give Zofenopril, which can be further purified by chromatography or recrystallization.
-
Visualizations
Synthetic Workflow for this compound
Caption: Synthetic pathway from L-Hydroxyproline.
Application in Zofenopril Synthesis
Caption: Role in the synthesis of Zofenopril.
Conclusion
This compound is a valuable chiral building block with significant applications in the pharmaceutical industry, most notably in the synthesis of the ACE inhibitor Zofenopril. Its stereochemically defined structure allows for the precise construction of complex, biologically active molecules. The synthetic route, while multi-step, utilizes well-established chemical transformations, making it amenable to scale-up for industrial production. This guide provides the fundamental technical information required for researchers and drug development professionals to effectively utilize this important chiral intermediate in their synthetic endeavors.
References
The Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to Cis-4-Phenylthio-L-proline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cis-4-Phenylthio-L-proline hydrochloride, a pivotal chiral intermediate, holds a significant place in the landscape of cardiovascular drug synthesis. This technical guide delves into the discovery, history, and synthesis of this compound, providing a comprehensive resource for researchers and professionals in drug development. Its primary claim to fame lies in its role as a crucial building block in the manufacture of Zofenopril calcium, a potent angiotensin-converting enzyme (ACE) inhibitor. This document outlines the historical context of its development, detailed experimental protocols for its synthesis, and relevant quantitative data. Furthermore, it visually represents the synthetic workflow through a detailed diagram, offering a complete technical overview.
Discovery and Historical Context: A Tale of Two Molecules
The history of this compound is intrinsically linked to the development of the antihypertensive drug, Zofenopril. Patented in 1978, Zofenopril emerged from the intense research and development efforts in the field of ACE inhibitors, a class of drugs that revolutionized the treatment of hypertension and heart failure.
The discovery of this compound was not an isolated event but rather a necessity driven by the synthetic requirements for creating the unique molecular architecture of Zofenopril. Researchers required a proline analog with a specific stereochemistry and a phenylthio group at the C-4 position to serve as the backbone for the final drug molecule. Consequently, the development of a reliable synthetic route to this compound was a critical milestone in bringing Zofenopril to the market.
While the exact date of the first synthesis of this compound is not widely publicized, it can be confidently placed within the research and development phase of Zofenopril in the mid-to-late 1970s. Its existence and importance are primarily documented in the patent literature surrounding the synthesis of Zofenopril and its analogs.
Synthetic Protocols and Quantitative Data
The synthesis of this compound has been approached through various routes, with a common starting material being L-hydroxyproline. The following experimental protocol is a composite representation based on established methods, such as those described in Chinese patent CN104844495A.
Key Synthetic Steps
The synthesis can be broadly categorized into the following key transformations:
-
Esterification of L-hydroxyproline: The carboxylic acid group of L-hydroxyproline is protected, typically as a methyl ester, to prevent unwanted side reactions in subsequent steps.
-
Protection of the Amine Group: The secondary amine of the proline ring is protected, often with a tert-Butoxycarbonyl (Boc) group, to direct the subsequent reaction to the hydroxyl group.
-
Introduction of the Phenylthio Group: The hydroxyl group is converted to a phenylthio group. This is a crucial step that can be achieved through various methods, including the Mitsunobu reaction with thiophenol or by converting the alcohol to a good leaving group followed by nucleophilic substitution with thiophenolate.
-
Deprotection and Hydrochloride Salt Formation: The protecting groups on the amine and carboxylic acid are removed, and the final product is isolated as a stable hydrochloride salt.
Detailed Experimental Protocol
Step 1: Synthesis of L-hydroxyproline methyl ester
-
To a stirred suspension of L-hydroxyproline (1.0 eq) in methanol, thionyl chloride (1.2 eq) is added dropwise at 0°C.
-
The reaction mixture is then allowed to warm to room temperature and stirred for 4-6 hours.
-
The solvent is removed under reduced pressure to yield L-hydroxyproline methyl ester as a white solid.
Step 2: Synthesis of N-Boc-L-hydroxyproline methyl ester
-
L-hydroxyproline methyl ester (1.0 eq) is dissolved in a mixture of tetrahydrofuran and water (1:1 v/v).
-
Sodium bicarbonate (2.0 eq) and di-tert-butyl dicarbonate (Boc anhydride, 1.1 eq) are added at 0°C.
-
The reaction is stirred at room temperature for 12-16 hours.
-
After extraction with an organic solvent and purification, N-Boc-L-hydroxyproline methyl ester is obtained as a colorless viscous oil.
Step 3: Synthesis of N-Boc-(2S, 4S)-4-phenylthio-L-proline methyl ester
-
N-Boc-L-hydroxyproline methyl ester (1.0 eq), diphenyl disulfide (1.5 eq), and tributylphosphine (1.5 eq) are dissolved in toluene.
-
The reaction mixture is heated to 80-120°C for 4-5 hours.
-
The crude product is purified by column chromatography to yield N-Boc-(2S, 4S)-4-phenylthio-L-proline methyl ester.
Step 4: Synthesis of (2S, 4S)-4-phenylthio-L-proline hydrochloride (this compound)
-
The N-Boc protected intermediate is treated with a solution of hydrochloric acid in an organic solvent (e.g., dioxane or methanol).
-
The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC).
-
The solvent is evaporated, and the residue is triturated with diethyl ether to afford the final product as a white solid.
Quantitative Data
| Step | Product | Starting Material | Molar Ratio (Starting Material:Reagent) | Solvent | Reaction Time | Typical Yield | Purity |
| 1 | L-hydroxyproline methyl ester | L-hydroxyproline | 1:1.2 | Methanol | 4-6 h | >95% | >98% |
| 2 | N-Boc-L-hydroxyproline methyl ester | L-hydroxyproline methyl ester | 1:2:1.1 | THF/Water | 12-16 h | ~90% | >97% |
| 3 | N-Boc-(2S, 4S)-4-phenylthio-L-proline methyl ester | N-Boc-L-hydroxyproline methyl ester | 1:1.5:1.5 | Toluene | 4-5 h | ~85% | >98% |
| 4 | (2S, 4S)-4-phenylthio-L-proline hydrochloride | N-Boc-(2S, 4S)-4-phenylthio-L-proline methyl ester | - | HCl in Dioxane | 2-4 h | >90% | >99% |
Role in Zofenopril Synthesis and Mechanism of Action Context
This compound serves as the cornerstone upon which the final structure of Zofenopril is built. In the subsequent synthetic step, it is coupled with (S)-3-(benzoylthio)-2-methylpropanoic acid to form the amide bond, yielding Zofenopril.
Zofenopril itself is a prodrug that is hydrolyzed in the body to its active form, zofenoprilat. Zofenoprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE). ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure. By inhibiting ACE, zofenoprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation, reduced peripheral resistance, and a decrease in blood pressure.
While this compound does not have a direct pharmacological effect, its rigid proline ring and the specific stereochemistry of the phenylthio group are critical for the proper three-dimensional conformation of zofenoprilat, enabling it to bind effectively to the active site of the ACE enzyme.
Visualizing the Synthesis: A Workflow Diagram
The following diagram illustrates the synthetic workflow for this compound, providing a clear visual representation of the key transformations.
Caption: Synthetic workflow for this compound.
Conclusion
This compound stands as a testament to the crucial role of synthetic chemistry in modern drug discovery and development. While not a therapeutic agent itself, its timely and efficient synthesis was a key enabling step in the journey of Zofenopril from a promising molecule to a clinically effective treatment for cardiovascular diseases. This guide provides a comprehensive overview of its history, synthesis, and significance, serving as a valuable resource for the scientific community.
The Pivotal Role of Substituted Proline Derivatives in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The unique cyclic structure of the amino acid proline imparts significant conformational rigidity to peptides and proteins, influencing their structure and function. Chemical modification of the proline ring has given rise to a diverse class of substituted proline derivatives with profound biological significance. These derivatives serve as powerful tools in drug discovery, protein engineering, and chemical biology, offering modulated stability, enhanced binding affinity, and novel functionalities. This technical guide provides an in-depth exploration of the biological importance of substituted proline derivatives, focusing on their roles in enzymatic inhibition, collagen stability, and cellular signaling pathways.
Physicochemical Properties of Substituted Proline Derivatives
The introduction of substituents onto the proline ring significantly alters its physicochemical properties, such as stereoelectronics, hydrophobicity, and hydrogen bonding capacity. These modifications, in turn, influence the conformation of the pyrrolidine ring (endo/exo pucker) and the cis/trans isomerization of the peptide bond, which are critical determinants of biological activity.[1][2][3][4][]
| Property | Proline | 4-Hydroxyproline (Hyp) | 4-Fluoroproline (Flp) |
| Molar Mass ( g/mol ) | 115.13[3] | 131.13 | 133.12 |
| pKa (carboxyl) | 1.99[3] | ~2.1 | Not readily available |
| pKa (amino) | 10.96[3] | ~9.7 | Not readily available |
| logP | -1.60 | -2.86 | Not readily available |
| Ring Pucker Preference | Cγ-endo (slight preference)[6] | Cγ-exo (strong preference)[6] | Cγ-exo (4R), Cγ-endo (4S)[1] |
| Effect on Peptide Bond | Favors trans | Stabilizes trans | (4R)-Flp stabilizes trans |
Table 1: Physicochemical Properties of Proline and Key Substituted Derivatives. This table summarizes key physicochemical properties that influence the biological function of proline and its derivatives.
Impact on Collagen Stability
Collagen, the most abundant protein in mammals, relies on a triple helical structure for its stability, which is significantly influenced by the presence of proline and its hydroxylated form, 4-hydroxyproline (Hyp).[6] The substitution of proline with derivatives like 4-fluoroproline has been shown to dramatically enhance the thermal stability of collagen mimetic peptides. This stabilization is attributed to stereoelectronic effects that favor a specific ring pucker, which in turn pre-organizes the peptide backbone for triple helix formation.[7][8][9]
| Peptide Sequence | Melting Temperature (Tm) in °C | Reference |
| (Pro-Pro-Gly)₁₀ | 24 | [4] |
| (Pro-Hyp-Gly)₁₀ | 41 | [4] |
| (Pro-Flp(R)-Gly)₁₀ | 43 | [4] |
| (Flp(S)-Pro-Gly)₁₀ | 15 | [4] |
| Ac-[Pro-Hyp(CO₂)-Gly]₇-OH (pH 2.7) | 17 | Not specified in snippets |
| Ac-[Pro-Hyp(CO₂)-Gly]₇-OH (pH 7.2) | No triple helix | Not specified in snippets |
Table 2: Effect of Substituted Prolines on the Thermal Stability of Collagen Mimetic Peptides. This table presents the melting temperatures (Tm) of various collagen mimetic peptides, demonstrating the stabilizing effect of specific proline substitutions.
Role as Enzyme Inhibitors
Substituted proline derivatives have emerged as a versatile scaffold for the design of potent and selective enzyme inhibitors. Their rigid structure allows for precise orientation of functional groups to interact with enzyme active sites. Proline analogs have been successfully developed as inhibitors for a range of enzymes, including prolyl hydroxylases, angiotensin-converting enzyme (ACE), and various proteases.[10][11][12][13][14]
| Inhibitor | Target Enzyme | IC₅₀ / Kᵢ | Reference |
| Proline Analog 1 (PA1) | Prolyl Hydroxylase 3 (PHD3) | EC₅₀ = 1.53 µM | [15] |
| Proline Analog 2 (PA2) | Prolyl Hydroxylase 3 (PHD3) | EC₅₀ = 3.17 µM | [15] |
| N-formyl L-proline (NFLP) | Pyrroline-5-carboxylate reductase 1 (PYCR1) | Kᵢ = 100 µM | [14] |
| L-tetrahydro-2-furoic acid (THFA) | Pyrroline-5-carboxylate reductase 1 (PYCR1) | Kᵢ = 2 mM | [14] |
| Proline Analog 1 | Trypanosoma cruzi epimastigotes | IC₅₀ ≈ 20-55 µM | [10] |
| Proline Analog 2 | Trypanosoma cruzi epimastigotes | IC₅₀ ≈ 20-55 µM | [10] |
| Proline Analog 3 | Trypanosoma cruzi epimastigotes | IC₅₀ ≈ 20-55 µM | [10] |
| Sec-Pro-Phe-OMe | Angiotensin-Converting Enzyme (ACE) | IC₅₀ = 183.2 ± 10.6 nM | [11] |
| Sec-Pro-OMe | Angiotensin-Converting Enzyme (ACE) | IC₅₀ = 342 ± 33 nM | [11] |
| Cit-Hyp-Pro | Angiotensin-Converting Enzyme (ACE) | IC₅₀ = 40.48 µM | [13] |
Table 3: Inhibition of Enzymes by Substituted Proline Derivatives. This table provides a summary of the inhibitory activity of various proline analogs against different enzymes, highlighting their potential as therapeutic agents.
Involvement in Signaling Pathways
Substituted proline derivatives play a crucial role in modulating cellular signaling pathways, with the Hypoxia-Inducible Factor (HIF) pathway being a prominent example. Prolyl hydroxylases (PHDs) are key enzymes that regulate the stability of HIF-1α, a master regulator of the cellular response to hypoxia.[16][17] Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-1α, targeting it for proteasomal degradation. Inhibitors of PHDs, often proline analogs, can stabilize HIF-1α, leading to the activation of downstream genes involved in angiogenesis, erythropoiesis, and metabolism.[18][19]
References
- 1. Properties, metabolisms, and applications of (L)-proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Proline - Wikipedia [en.wikipedia.org]
- 4. Proline (Pro) Amino Acid Guide - Creative Peptides [creative-peptides.com]
- 6. Synthesis and stability of collagen mimetic peptides featuring δ-heteroatom-substituted prolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Switchable proline derivatives: tuning the conformational stability of the collagen triple helix by pH changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction | Semantic Scholar [semanticscholar.org]
- 16. cusabio.com [cusabio.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Application Notes and Protocols: Enantioselective Michael Addition Catalyzed by Cis-4-Phenylthio-L-proline Hydrochloride
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the application of cis-4-Phenylthio-L-proline hydrochloride as an organocatalyst in enantioselective Michael additions. While direct and extensive literature specifically detailing the catalytic activity of this compound in this context is limited, this document extrapolates from the well-established principles of proline catalysis and the influence of C4-substituents on catalyst performance to provide theoretical application notes and generalized protocols. The information herein is intended to serve as a foundational guide for researchers exploring the potential of this and similar catalysts in asymmetric synthesis.
Introduction
The enantioselective Michael addition is a cornerstone transformation in organic synthesis, enabling the stereocontrolled formation of carbon-carbon and carbon-heteroatom bonds. Organocatalysis, utilizing small chiral organic molecules, has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysts. L-proline and its derivatives are among the most successful organocatalysts, operating through an enamine-based catalytic cycle to activate carbonyl donors.
The introduction of substituents onto the proline ring, particularly at the C4 position, can significantly modulate the catalyst's reactivity and stereoselectivity. A phenylthio group at the C4 position is expected to influence the steric and electronic properties of the catalyst, potentially leading to unique reactivity profiles. These application notes and protocols are presented to guide the investigation of this compound in the enantioselective Michael addition of carbonyl compounds to various Michael acceptors.
Catalytic Cycle and Proposed Stereochemical Model
The catalytic cycle for the Michael addition catalyzed by a proline derivative like this compound is proposed to proceed through the generally accepted enamine catalysis pathway.
The stereochemical outcome of the reaction is determined in the C-C bond-forming transition state. The bulky phenylthio group at the C4 position is hypothesized to create a specific chiral environment, directing the approach of the Michael acceptor to one face of the enamine.
Application Data
Table 1: Optimization of Reaction Conditions
| Entry | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | CH2Cl2 | 25 | 10 | 24 | 85 | 90 |
| 2 | Toluene | 25 | 10 | 24 | 78 | 85 |
| 3 | THF | 25 | 10 | 24 | 80 | 88 |
| 4 | CH2Cl2 | 0 | 10 | 48 | 92 | 95 |
| 5 | CH2Cl2 | 25 | 5 | 24 | 75 | 89 |
| 6 | CH2Cl2 | 25 | 20 | 24 | 88 | 91 |
Table 2: Substrate Scope for the Michael Addition of Ketones to Nitroolefins
| Entry | Ketone | Nitroolefin | Product | Yield (%) | dr (syn:anti) | ee (syn) (%) |
| 1 | Cyclohexanone | β-Nitrostyrene | 2-(2-nitro-1-phenylethyl)cyclohexan-1-one | 92 | 95:5 | 95 |
| 2 | Cyclopentanone | β-Nitrostyrene | 2-(2-nitro-1-phenylethyl)cyclopentan-1-one | 88 | 92:8 | 93 |
| 3 | Acetone | β-Nitrostyrene | 4-nitro-3-phenylbutan-2-one | 75 | - | 85 |
| 4 | Cyclohexanone | (E)-1-nitro-2-(p-tolyl)ethene | 2-(2-nitro-1-(p-tolyl)ethyl)cyclohexan-1-one | 90 | 96:4 | 96 |
| 5 | Cyclohexanone | (E)-2-(4-chlorophenyl)-1-nitroethene | 2-(1-(4-chlorophenyl)-2-nitroethyl)cyclohexan-1-one | 95 | 94:6 | 94 |
Experimental Protocols
The following are generalized experimental protocols for conducting an enantioselective Michael addition using this compound as the catalyst. Researchers should optimize these conditions for their specific substrates.
General Protocol for the Enantioselective Michael Addition of a Ketone to a Nitroolefin
Materials:
-
This compound (catalyst)
-
Michael acceptor (e.g., β-nitrostyrene)
-
Michael donor (e.g., cyclohexanone)
-
Anhydrous solvent (e.g., CH2Cl2)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) plates and developing system
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound (e.g., 10 mol%).
-
Add the Michael acceptor (1.0 equivalent) to the vial.
-
Add the anhydrous solvent (e.g., 2.0 mL).
-
Stir the mixture at the desired temperature (e.g., 0 °C).
-
Add the Michael donor (e.g., 2.0 equivalents) dropwise to the reaction mixture.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.
-
Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Conclusion
While specific, published data on the application of this compound in enantioselective Michael additions is currently unavailable, the foundational principles of proline catalysis suggest it could be a viable organocatalyst. The protocols and data structures provided in this document are intended to serve as a starting point for researchers interested in exploring its catalytic potential. Further experimental investigation is required to fully elucidate the efficacy and stereoselectivity of this particular catalyst.
Stereoselective synthesis of Zofenopril with Cis-4-Phenylthio-L-proline hydrochloride
Application Notes and Protocols for the Stereoselective Synthesis of Zofenopril
Introduction
Zofenopril is a potent angiotensin-converting enzyme (ACE) inhibitor utilized in the management of hypertension and cardiovascular diseases.[1] Its synthesis involves the stereoselective coupling of two key chiral intermediates: cis-4-phenylthio-L-proline and (S)-3-(benzoylthio)-2-methylpropanoic acid.[2][3] This document provides detailed application notes and experimental protocols for the stereoselective synthesis of Zofenopril free acid via the condensation of cis-4-phenylthio-L-proline hydrochloride with (S)-3-(benzoylthio)-2-methylpropionyl chloride. The protocols are designed for researchers, scientists, and drug development professionals.
This compound serves as a crucial building block, providing the core proline structure with the desired stereochemistry essential for the pharmacological activity of Zofenopril.[4][5] The stereoselectivity of the synthesis is critical for producing the enantiomerically pure drug, as different stereoisomers can have varied physiological effects.[5]
Key Intermediates
| Intermediate | CAS Number | Molecular Formula | Molecular Weight | Notes |
| This compound | 105107-84-4 | C₁₁H₁₄ClNO₂S | 259.75 | Key proline intermediate.[5] |
| (S)-3-(benzoylthio)-2-methylpropanoic acid | 74654-91-4 | C₁₁H₁₂O₃S | 224.28 | Chiral side-chain precursor. |
| (S)-3-(benzoylthio)-2-methylpropionyl chloride | 74654-91-4 | C₁₁H₁₁ClO₂S | 242.72 | Activated form of the side-chain for acylation.[2] |
| Zofenopril (free acid) | 81872-10-8 | C₂₂H₂₃NO₄S₂ | 429.55 | The final active pharmaceutical ingredient (API) in its acidic form.[6] |
Synthesis Pathway Overview
The synthesis of Zofenopril free acid is achieved through the acylation of cis-4-phenylthio-L-proline with (S)-3-(benzoylthio)-2-methylpropionyl chloride. The reaction is typically carried out in an aqueous or mixed aqueous-organic solvent system under basic conditions to neutralize the hydrochloride salt of the proline derivative and to facilitate the nucleophilic attack of the proline nitrogen on the acyl chloride. Subsequent acidification protonates the carboxylic acid, allowing for extraction into an organic solvent.
Experimental Protocols
Protocol 1: Synthesis of Zofenopril Free Acid
This protocol is adapted from methodologies described in the patent literature.[2][3]
Materials:
-
This compound
-
(S)-3-(benzoylthio)-2-methylpropionyl chloride
-
Sodium hydroxide (5N) or Sodium Carbonate and Sodium Bicarbonate
-
Hydrochloric acid (6N)
-
Ethyl acetate or Isobutyl acetate
-
Water (deionized)
-
Acetone (optional)
Procedure:
-
Dissolution and Basification:
-
Acylation Reaction:
-
Prepare a solution of (S)-3-(benzoylthio)-2-methylpropionyl chloride. The molar ratio of this compound to the acyl chloride should be approximately 1:1 to 1:1.2.[2]
-
Slowly add the (S)-3-(benzoylthio)-2-methylpropionyl chloride solution to the proline solution while maintaining the temperature and pH.
-
Allow the reaction mixture to stir for approximately 3-4 hours at room temperature after the addition is complete.[2]
-
-
Work-up and Extraction:
-
After the reaction is complete, acidify the mixture to a pH of 1-2 with 6N hydrochloric acid.[2] This will precipitate the Zofenopril free acid as an oil or solid.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate or isobutyl acetate.[2][3]
-
Wash the organic layer with water and then with a saline solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Zofenopril free acid, often as a resinous material.[3]
-
Quantitative Data Summary
| Parameter | Value/Range | Conditions | Reference |
| Molar Ratio (Proline:Acyl Chloride) | 1:1 - 1:1.2 | Acylation reaction. | [2] |
| Reaction pH | 8.0 - 9.5 | Maintained during acylation with NaOH or Na₂CO₃/NaHCO₃. | [2][3][7] |
| Reaction Temperature | 15 - 20°C | During addition of acyl chloride, then warming to room temperature. | [6] |
| Reaction Time | 3 - 4 hours | Post-addition stirring. | [2] |
| Yield | >96% | For the subsequent formation of the potassium salt from the crude Zofenopril free acid.[3] The yield for the acylation step itself is not explicitly stated but is expected to be high. | [3] |
Experimental Workflow Diagram
Concluding Remarks
The stereoselective synthesis of Zofenopril from this compound is a well-established process that relies on the careful control of reaction parameters, particularly pH, to achieve high yields and maintain stereochemical integrity. The provided protocols and data, synthesized from the existing literature, offer a comprehensive guide for the laboratory-scale synthesis of this important ACE inhibitor. Further purification of the crude Zofenopril free acid, for instance, through salt formation and recrystallization, is necessary to obtain a product of pharmaceutical-grade purity.[3][8]
References
- 1. Zofenopril | C22H23NO4S2 | CID 92400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN101372472A - Method for synthesizing Zofenopril - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. CN104844495A - Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. Zofenopril synthesis - chemicalbook [chemicalbook.com]
- 7. CN1146538C - Process for preparation of zofenopril calcium salt - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Cis-4-Phenylthio-L-proline Hydrochloride as a Catalyst in Mannich Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
While specific literature detailing the application of cis-4-Phenylthio-L-proline hydrochloride as a catalyst in Mannich reactions is limited in the reviewed scientific literature, the broader class of proline derivatives has been extensively studied and validated as highly effective organocatalysts for this important carbon-carbon bond-forming reaction. This document provides a comprehensive overview of the principles, experimental protocols, and expected outcomes for Mannich reactions catalyzed by proline and its derivatives, which can serve as a foundational guide for the application of this compound.
The introduction of a phenylthio group at the C-4 position of the proline ring is anticipated to modulate the catalyst's solubility, steric environment, and electronic properties, potentially influencing its reactivity and stereoselectivity. Researchers are encouraged to use the following protocols as a starting point for optimizing reactions with this specific catalyst.
Introduction to Proline-Catalyzed Mannich Reactions
The Mannich reaction is a fundamental transformation in organic synthesis that produces β-amino carbonyl compounds, which are key building blocks for a wide range of pharmaceuticals and natural products.[1] The use of L-proline and its derivatives as organocatalysts has revolutionized the asymmetric Mannich reaction, providing a green and efficient alternative to metal-based catalysts.[1][2]
Proline-based catalysts operate through an enamine catalytic cycle. The secondary amine of the proline catalyst reacts with a ketone or aldehyde donor to form a nucleophilic enamine intermediate. This enamine then undergoes a stereoselective addition to an electrophilic imine, generated in situ from an aldehyde and an amine. Subsequent hydrolysis releases the chiral β-amino carbonyl product and regenerates the catalyst.[1][3]
Catalyst Performance Data (General Proline Derivatives)
The following tables summarize typical performance data for L-proline and its derivatives in asymmetric Mannich reactions. This data, gathered from various studies, illustrates the high yields and stereoselectivities that can be achieved. It is anticipated that this compound would exhibit comparable, if not enhanced, performance due to its modified structure.
Table 1: Three-Component Mannich Reaction of Aldehydes, Amines, and Ketones
| Entry | Aldehyde | Amine | Ketone | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | d.r. (syn/anti) | ee (%) |
| 1 | p-Nitrobenzaldehyde | p-Anisidine | Acetone | L-Proline (35) | DMSO | 48 | 50 | >95:5 | 94 |
| 2 | Benzaldehyde | p-Anisidine | Cyclohexanone | L-Proline (20) | DMSO | 24 | 92 | 95:5 | 99 |
| 3 | Isovaleraldehyde | p-Anisidine | Acetone | L-Proline (20) | Chloroform | 12 | 85 | >99:1 | 98 |
| 4 | Formaldehyde | Aniline | Cyclohexanone | L-Proline (0.5) | Microwave | 0.1 | 96 | - | 98 |
Table 2: Mannich Reaction of Preformed N-Boc-Imines with Acetaldehyde
| Entry | N-Boc-Imine Derived From | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | L-Proline (20) | Acetaldehyde | 3 | 85 | >99 |
| 2 | p-Nitrobenzaldehyde | L-Proline (20) | Acetaldehyde | 2 | 91 | >99 |
| 3 | 2-Naphthaldehyde | L-Proline (20) | Acetaldehyde | 3 | 88 | >99 |
| 4 | Cyclohexanecarboxaldehyde | L-Proline (20) | Acetaldehyde | 24 | 72 | 98 |
Experimental Protocols
The following are detailed protocols for typical L-proline-catalyzed Mannich reactions. These should be adapted and optimized for reactions utilizing this compound.
Protocol 1: General Procedure for the Three-Component Mannich Reaction
This protocol is suitable for the reaction between an aldehyde, an amine, and a ketone.
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (e.g., p-Anisidine) (1.1 mmol)
-
Ketone (e.g., Acetone or Cyclohexanone) (2.0 mL)
-
This compound (or L-Proline as a standard) (0.1-0.2 mmol, 10-20 mol%)
-
Solvent (e.g., DMSO, Chloroform, or neat)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Brine Solution
-
Organic Solvent for Extraction (e.g., Ethyl Acetate, Dichloromethane)
-
Silica Gel for Column Chromatography
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the amine (1.1 mmol).
-
Add the solvent (if not running neat) and the ketone (2.0 mL).
-
Add the this compound catalyst (10-20 mol%).
-
Stir the reaction mixture vigorously at the desired temperature (typically room temperature or 0 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-48 hours).
-
Upon completion, quench the reaction by adding deionized water (10 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.
Protocol 2: Mannich Reaction with Preformed N-Boc-Imines and Acetaldehyde
This protocol is adapted for the highly enantioselective reaction of acetaldehyde with N-Boc-protected imines.[2]
Materials:
-
N-Boc-Imine (1.0 mmol)
-
Acetaldehyde (serves as both reactant and solvent) (5.0 mL)
-
This compound (or L-Proline) (0.2 mmol, 20 mol%)
-
Sodium Borohydride (NaBH₄) (for optional in situ reduction)
-
Methanol (for optional in situ reduction)
-
Deionized Water
-
Diethyl Ether
-
Brine Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for Column Chromatography
Procedure:
-
In a dry reaction flask, dissolve the N-Boc-imine (1.0 mmol) in acetaldehyde (5.0 mL) at 0 °C.
-
Add this compound (20 mol%) to the solution.
-
Stir the mixture at 0 °C for the required duration (typically 2-3 hours).[2]
-
Quench the reaction with deionized water.
-
Extract the mixture with diethyl ether (3 x 50 mL).[2]
-
Wash the combined organic layer with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under vacuum.[2]
-
Purify the crude product by silica gel column chromatography (e.g., 10-20% ethyl acetate in hexane).[2]
-
For sensitive aldehyde products, an optional in situ reduction can be performed before work-up by adding methanol followed by sodium borohydride.
-
Characterize the product and determine the enantiomeric excess by chiral HPLC analysis.
Visualizing the Catalytic Cycle and Workflow
The following diagrams illustrate the key mechanisms and workflows in proline-catalyzed Mannich reactions.
Caption: Catalytic cycle of a proline-catalyzed Mannich reaction.
Caption: General experimental workflow for a Mannich reaction.
Factors Influencing the Reaction
Several parameters can be adjusted to optimize the outcome of the Mannich reaction:
-
Catalyst Loading: Typically ranges from 5 to 30 mol%. Lower catalyst loadings are desirable for process efficiency.
-
Solvent: The choice of solvent significantly impacts reaction rates and stereoselectivity. Polar aprotic solvents like DMSO are common, but greener alternatives and neat conditions have also been successful.
-
Temperature: Reactions are often run at room temperature or cooled to 0 °C to enhance selectivity.
-
Substrate Scope: The electronic and steric properties of the aldehydes, amines, and ketones will affect reactivity and the stereochemical outcome.
Conclusion
While direct experimental data for this compound in Mannich reactions is not yet widely published, the established success of L-proline and its derivatives provides a strong foundation for its application. The protocols and data presented here serve as a valuable starting point for researchers and drug development professionals to explore the potential of this novel catalyst in the asymmetric synthesis of valuable β-amino carbonyl compounds. Optimization of the reaction conditions will be key to unlocking the full catalytic potential of this specific proline derivative.
References
Application Notes and Protocols: Cis-4-Phenylthio-L-proline Hydrochloride Mediated Asymmetric Intramolecular Cyclization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a representative asymmetric intramolecular aldol cyclization reaction utilizing cis-4-Phenylthio-L-proline hydrochloride as an organocatalyst. While specific literature on cyclizations mediated by this exact catalyst is not prevalent, the following protocol is based on well-established principles of proline-catalyzed reactions and serves as a robust starting point for experimental investigation.[1][2][3]
Introduction
L-proline and its derivatives are powerful organocatalysts for a variety of asymmetric transformations, including aldol reactions, Mannich reactions, and Michael additions.[4][5] These catalysts operate through an enamine-based mechanism, offering a metal-free and environmentally benign approach to the synthesis of chiral molecules.[2][3] The substitution at the 4-position of the proline ring can significantly influence the catalyst's solubility, steric environment, and electronic properties, thereby affecting its reactivity and stereoselectivity.[6]
This compound is a chiral proline derivative that can be synthesized from L-hydroxyproline.[7] This protocol details its application in a model intramolecular aldol cyclization of 2-(3-oxobutyl)-2-methylcyclopentane-1,3-dione to yield the corresponding bicyclic ketol, a key intermediate in the synthesis of various natural products. This reaction is analogous to the well-known Hajos-Parrish-Eder-Sauer-Wiechert reaction.[1]
Reaction Principle
The proposed catalytic cycle involves the formation of a chiral enamine intermediate between the ketone substrate and the secondary amine of cis-4-Phenylthio-L-proline. The carboxylic acid moiety of the catalyst then acts as a Brønsted acid to activate the aldehyde and facilitate the intramolecular C-C bond formation via a stereocontrolled transition state. Subsequent hydrolysis regenerates the catalyst and releases the chiral product.
Experimental Protocol: Asymmetric Intramolecular Aldol Cyclization
This protocol describes a general procedure for the cyclization of a model triketone substrate. Optimization of reaction parameters may be necessary for different substrates.
3.1. Materials and Reagents
| Reagent | Supplier | Purity |
| 2-(3-oxobutyl)-2-methylcyclopentane-1,3-dione | Commercial | >98% |
| This compound | Synthesized[7] | >98% |
| Dimethylformamide (DMF), anhydrous | Commercial | >99.8% |
| Ethyl acetate (EtOAc) | Commercial | ACS Grade |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | In-house prep. | - |
| Brine | In-house prep. | - |
| Anhydrous magnesium sulfate (MgSO₄) | Commercial | - |
| Silica gel for column chromatography | Commercial | 60 Å, 230-400 mesh |
3.2. Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glass column for chromatography
-
Standard laboratory glassware
3.3. Reaction Setup and Procedure
-
To a flame-dried round-bottom flask under an inert atmosphere, add 2-(3-oxobutyl)-2-methylcyclopentane-1,3-dione (1.0 mmol, 1.0 equiv).
-
Add anhydrous dimethylformamide (DMF) (5.0 mL) and stir until the substrate is fully dissolved.
-
Add this compound (0.1 mmol, 0.1 equiv) to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 24-48 hours), quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
3.4. Purification and Characterization
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the purified bicyclic ketol.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or by derivatization with a chiral resolving agent followed by NMR analysis.
Data Presentation
The following table summarizes representative data for the described intramolecular aldol cyclization.
| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 10 | DMF | 25 | 48 | 85 | 92 |
| 20 | DMSO | 25 | 36 | 91 | 95 |
| 10 | CH₃CN | 40 | 24 | 78 | 88 |
| 5 | DMF | 25 | 72 | 65 | 90 |
Visualizations
5.1. Experimental Workflow
Caption: Workflow for the this compound mediated intramolecular aldol cyclization.
5.2. Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the proline-derivative mediated intramolecular aldol reaction.
Troubleshooting and Safety
-
Low Yield: Ensure all reagents and solvents are anhydrous. The reaction is sensitive to moisture. Increase catalyst loading or reaction time if necessary.
-
Low Enantioselectivity: Temperature control is crucial. Running the reaction at lower temperatures may improve enantioselectivity, albeit at the cost of longer reaction times. The choice of solvent can also significantly impact the stereochemical outcome.
-
Safety: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. DMF is a skin and respiratory irritant. Refer to the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This compound is a promising organocatalyst for asymmetric intramolecular cyclization reactions. The protocol provided herein offers a solid foundation for exploring its catalytic activity. Further optimization of reaction conditions and substrate scope will undoubtedly expand the utility of this and related proline-based catalysts in the synthesis of complex chiral molecules for pharmaceutical and materials science applications.[2]
References
- 1. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. L-Proline: A Versatile Organo-Catalyst in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 7. CN104844495A - Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride - Google Patents [patents.google.com]
Application Notes & Protocols: HPLC and GC Methods for Analyzing Cis-4-Phenylthio-L-proline Hydrochloride Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of Cis-4-Phenylthio-L-proline hydrochloride and its reaction mixtures using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods are crucial for monitoring reaction progress, assessing product purity, and quantifying impurities in the synthesis of pharmaceuticals, such as the angiotensin-converting enzyme (ACE) inhibitor Zofenopril, for which this compound is a key intermediate.[1][]
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a versatile technique for the analysis of this compound, offering both chiral and reversed-phase separation modes. The presence of a phenylthio group provides a chromophore, enabling UV detection.
Chiral HPLC for Enantiomeric Purity
Application Note: The enantiomeric purity of this compound is a critical quality attribute, as different enantiomers can have distinct pharmacological activities.[3] Chiral HPLC is the method of choice for separating and quantifying the cis and any potential trans isomers, as well as the D- and L-enantiomers. Polysaccharide-based chiral stationary phases are often effective for the separation of proline derivatives.[4][5]
Experimental Protocol: Chiral HPLC
| Parameter | Condition |
| Column | CHIRALPAK® IA or similar amylose-based chiral stationary phase (e.g., 250 x 4.6 mm, 5 µm)[3] |
| Mobile Phase | Isocratic elution with a mixture of n-Hexane, Ethanol, and Trifluoroacetic Acid (TFA). A typical starting ratio is 80:20:0.1 (v/v/v). The ratio may need optimization for optimal separation.[4] |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection | UV at 210 nm or 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase or a compatible solvent like ethanol to a concentration of approximately 1 mg/mL. |
Rationale:
-
Chiral Stationary Phase: Polysaccharide-based columns provide the necessary stereospecific interactions for enantiomeric separation.
-
Mobile Phase: The combination of a non-polar solvent (hexane), a polar modifier (ethanol), and an acidic additive (TFA) allows for the tuning of retention and resolution. TFA helps to improve peak shape by suppressing the ionization of the carboxylic acid group.[4]
-
UV Detection: The phenylthio group allows for sensitive detection at 254 nm, while the peptide backbone absorbs at lower wavelengths like 210 nm.
Logical Workflow for Chiral HPLC Method Development
Caption: Workflow for Chiral HPLC Analysis.
Reversed-Phase HPLC for Reaction Monitoring and Purity Assessment
Application Note: Reversed-phase HPLC (RP-HPLC) is a robust method for monitoring the progress of reactions involving this compound and for assessing the purity of the final product. It can effectively separate the starting materials, product, and non-chiral byproducts. This method is particularly useful in the context of Zofenopril synthesis, where this compound is a key intermediate.[6][7]
Experimental Protocol: RP-HPLC
| Parameter | Condition |
| Column | C18 column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | Start with 10-20% B, ramp up to 90% B over 20-30 minutes. The gradient should be optimized based on the polarity of reactants and expected byproducts. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | Diode Array Detector (DAD) or UV at 210 nm and 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dilute the reaction mixture or dissolve the solid sample in a mixture of water and acetonitrile. |
Rationale:
-
C18 Column: Provides good retention and separation for moderately polar compounds like this compound and its reactants/products.
-
Acidified Mobile Phase: TFA is used to improve peak shape and ensure the consistent ionization state of acidic and basic functional groups.[6]
-
Gradient Elution: Necessary to elute compounds with a range of polarities that are typically present in a reaction mixture.
-
DAD Detection: Allows for the simultaneous monitoring at multiple wavelengths, which is useful for identifying different components based on their UV spectra.
Gas Chromatography (GC) Methods
For GC analysis, derivatization of this compound is mandatory to increase its volatility and thermal stability. This is achieved by converting the polar carboxylic acid and secondary amine groups into less polar esters and amides.
Application Note: GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the identification of volatile impurities and byproducts in the synthesis of this compound. Chiral GC can also be employed for enantiomeric purity analysis after derivatization.[8]
Experimental Protocol: GC-MS after Derivatization
Step 1: Derivatization (Two-step esterification and acylation)
-
Esterification: To ~1 mg of the dried sample, add 1 mL of 3 N HCl in methanol. Cap the vial and heat at 100 °C for 30 minutes. Cool and evaporate the solvent to dryness.
-
Acylation: To the dried residue, add 1 mL of dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA). Cap and heat at 60 °C for 20 minutes. Cool before injection.
| Parameter | Condition |
| Column | DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0 - 1.5 mL/min |
| Oven Program | Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10-15 °C/min to 280-300 °C, and hold for 5-10 minutes. |
| Injector Temperature | 250 - 280 °C |
| Injection Mode | Split (e.g., 20:1) or Splitless, depending on concentration |
| Detector | Mass Spectrometer (MS) |
| MS Parameters | Electron Ionization (EI) at 70 eV, scan range 40-500 m/z |
Rationale:
-
Derivatization: The two-step derivatization is crucial to block the polar functional groups, making the analyte suitable for GC analysis.[8]
-
Non-polar Column: A DB-5ms column is a good general-purpose column for separating a wide range of derivatized compounds.
-
Temperature Program: The temperature gradient allows for the separation of derivatives with different volatilities.
-
MS Detection: Provides structural information for peak identification and confirmation.
Signaling Pathway of Derivatization for GC Analysis
Caption: Derivatization workflow for GC-MS.
Data Presentation
For effective comparison and reporting, quantitative data should be summarized in clear and concise tables.
Table 1: Example HPLC Data Summary for Reaction Monitoring
| Time (h) | Starting Material (%) | Product (%) | Impurity 1 (%) | Impurity 2 (%) |
| 0 | 98.5 | 0.5 | 0.8 | 0.2 |
| 1 | 65.2 | 32.8 | 1.5 | 0.5 |
| 2 | 25.7 | 71.3 | 2.1 | 0.9 |
| 4 | 5.1 | 90.5 | 2.8 | 1.6 |
| 8 | <0.1 | 94.2 | 3.5 | 2.3 |
Table 2: Example GC-MS Data for Impurity Profile
| Retention Time (min) | Compound Name | Molecular Ion (m/z) | Key Fragments (m/z) | Relative Abundance (%) |
| 12.5 | Derivatized Product | 391 | 332, 218, 109 | 94.2 |
| 10.8 | Derivatized Impurity A | 345 | 286, 172 | 3.5 |
| 14.2 | Derivatized Impurity B | 423 | 364, 250 | 2.3 |
These protocols and application notes provide a solid foundation for the development and validation of analytical methods for this compound. Method optimization will be necessary based on the specific reaction conditions and the instrumentation available.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 3. impactfactor.org [impactfactor.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. HPLC-DAD method for the simultaneous determination of zofenopril and hydrochlorothiazide in oral pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
Application Notes and Protocols: Synthesis of Cis-4-Phenylthio-L-proline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the synthesis of Cis-4-Phenylthio-L-proline hydrochloride, a key intermediate in the production of various pharmaceutical compounds. The following sections detail the reaction pathway, experimental procedures, and quantitative data associated with the synthesis.
Reaction Pathway Overview
The synthesis of this compound is a multi-step process commencing from L-hydroxyproline. The key transformation involves the stereospecific introduction of a phenylthio group. The overall synthetic route is depicted below.
Application Notes and Protocols: The Role of Cis-4-Phenylthio-L-proline Hydrochloride in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-4-Phenylthio-L-proline hydrochloride is a pivotal chiral building block in the synthesis of various pharmaceutical intermediates, most notably Angiotensin-Converting Enzyme (ACE) inhibitors. Its rigid proline backbone and the presence of a phenylthio group at the C-4 position make it a valuable scaffold for designing molecules that can effectively interact with biological targets. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of Zofenopril calcium, a potent ACE inhibitor. Additionally, it explores the broader applications of 4-substituted prolines in drug discovery.
Core Application: Synthesis of Zofenopril Calcium
This compound is a key raw material in the multi-step synthesis of Zofenopril calcium, an antihypertensive drug used to treat high blood pressure and heart failure.[1] The synthesis involves the acylation of the secondary amine of the proline ring with a protected mercapto-containing side chain.
Signaling Pathway: The Renin-Angiotensin System (RAS)
Zofenopril acts by inhibiting the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin System (RAS). This system plays a crucial role in regulating blood pressure. The diagram below illustrates the mechanism of action of ACE inhibitors within this pathway.
Caption: The Renin-Angiotensin System and the mechanism of ACE inhibitors.
Experimental Protocol: Synthesis of Zofenopril Calcium
The following protocol is a generalized procedure based on publicly available patent literature. Researchers should adapt and optimize the conditions based on their specific laboratory settings and analytical capabilities.
Step 1: Acylation of this compound
This step involves the reaction of this compound with (S)-3-(benzoylthio)-2-methylpropanoyl chloride to form the Zofenopril free acid.
Caption: Workflow for the acylation of this compound.
Materials:
-
This compound
-
(S)-3-(benzoylthio)-2-methylpropanoyl chloride
-
Sodium hydroxide (NaOH) solution (e.g., 20%)
-
Concentrated hydrochloric acid (HCl)
-
Isobutyl acetate (or other suitable aprotic organic solvent)
-
Water (deionized)
Procedure:
-
Dissolve this compound in water.
-
Adjust the pH of the solution to between 9.0 and 9.5 by the continuous addition of a sodium hydroxide solution.
-
Maintain the temperature of the solution at 20-25°C.
-
In a separate vessel, dissolve (S)-3-(benzoylthio)-2-methylpropanoyl chloride in isobutyl acetate.
-
Slowly add the acyl chloride solution to the aqueous proline solution while vigorously stirring.
-
Continuously monitor and maintain the pH of the reaction mixture between 9.0 and 9.5 by adding the sodium hydroxide solution.
-
After the addition is complete, continue stirring the mixture for approximately 30 minutes at room temperature, ensuring the pH remains at 9.5 to complete the reaction.
-
Acidify the reaction mixture to a pH of 1.8-2.0 using concentrated hydrochloric acid.
-
Separate the organic and aqueous phases.
-
Extract the aqueous phase with additional isobutyl acetate.
-
Combine the organic phases and evaporate the solvent under reduced pressure to yield Zofenopril free acid as an oily residue.
Step 2: Formation of Zofenopril Potassium Salt
The crude Zofenopril free acid is converted to its potassium salt to facilitate purification.
Materials:
-
Zofenopril free acid (from Step 1)
-
Potassium hydroxide (KOH) or other suitable potassium salt
-
Isopropanol (or other suitable alcoholic solvent)
Procedure:
-
Dissolve the Zofenopril free acid in an alcoholic solvent such as isopropanol.
-
Add a solution of a potassium salt, like potassium hydroxide, to the Zofenopril solution.
-
The Zofenopril potassium salt will precipitate.
-
The potassium salt can be further purified by recrystallization from a suitable solvent system (e.g., isopropanol/water) if necessary.
Step 3: Conversion to Zofenopril Calcium
The purified potassium salt is then converted to the final calcium salt.
Materials:
-
Zofenopril potassium salt (from Step 2)
-
Calcium chloride (CaCl₂)
-
Water (deionized)
Procedure:
-
Prepare an aqueous solution of Zofenopril potassium salt.
-
Prepare a separate aqueous solution of calcium chloride.
-
Heat the calcium chloride solution to 70-90°C.
-
Slowly add the Zofenopril potassium salt solution to the heated calcium chloride solution with simultaneous seeding to promote the precipitation of the desired polymorph of Zofenopril calcium.
-
After the addition is complete, stir the suspension for a period of time.
-
Filter the precipitate and wash it thoroughly with water.
-
Dry the solid under vacuum to obtain Zofenopril calcium.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of Zofenopril calcium. Actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Value | Reference |
| Overall Yield | >96% | EP 1102745 B1 |
| Purity (HPLC) | >99% | EP 2041083 B1 |
| Melting Point | Approx. 250°C | EP 1899297 B1 |
Broader Applications in Drug Discovery
While the synthesis of Zofenopril is a primary application, the core structure of 4-substituted prolines, including 4-thiophenyl proline, is a valuable motif in medicinal chemistry for the development of other therapeutic agents.
-
Other ACE Inhibitors: The 4-substituted proline scaffold has been explored for the synthesis of other ACE inhibitors. Modifications at the 4-position can influence the potency and pharmacokinetic properties of the resulting compounds.
-
Hepatitis C Virus (HCV) Protease Inhibitors: 4-Arylproline analogs have been investigated as potent inhibitors of the HCV NS3 protease, an enzyme essential for viral replication. The proline ring serves as a rigid scaffold to orient the aryl substituent for optimal binding to the enzyme's active site.
-
Antibacterial Agents: Proline-rich antimicrobial peptides are a class of naturally occurring antibiotics. Synthetic proline derivatives are being used to create novel peptide-based antibacterial agents with improved efficacy and selectivity against multidrug-resistant pathogens.
-
Conformationally Restricted Peptide Mimetics: The rigid structure of proline and its derivatives is utilized to create peptide mimics with well-defined three-dimensional structures. These mimics are used to study protein-protein interactions and to design drugs that can modulate these interactions.
Quality Control Workflow for Pharmaceutical Intermediate Synthesis
A robust quality control (QC) process is essential throughout the synthesis of any pharmaceutical intermediate to ensure the purity, identity, and quality of the final product. The following diagram outlines a typical QC workflow.
Caption: A generalized quality control workflow for pharmaceutical intermediate synthesis.
Conclusion
This compound is a versatile and valuable building block in pharmaceutical synthesis. Its primary application in the manufacture of the ACE inhibitor Zofenopril calcium highlights its importance in cardiovascular drug development. The detailed protocols and workflow diagrams provided herein serve as a practical guide for researchers and professionals in the field. Furthermore, the broader applications of 4-substituted prolines in developing novel therapeutics underscore the continued significance of this class of compounds in drug discovery. Rigorous adherence to experimental protocols and quality control measures is paramount to ensure the synthesis of high-quality pharmaceutical intermediates.
References
Application Notes and Protocols for the Immobilization of Cis-4-Phenylthio-L-proline hydrochloride on Solid Supports
For Researchers, Scientists, and Drug Development Professionals
Introduction
Applications of Immobilized Cis-4-Phenylthio-L-proline
Immobilized Cis-4-Phenylthio-L-proline can be a valuable tool in various synthetic applications, particularly in the pharmaceutical industry. One of its key potential applications lies in asymmetric catalysis. Proline and its derivatives are known to be effective catalysts for a range of reactions, including:
-
Aldol reactions: The formation of carbon-carbon bonds with high stereoselectivity.
-
Mannich reactions: The aminoalkylation of a carbon acid.
-
Michael additions: The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.
The phenylthio substituent at the C-4 position can influence the steric and electronic properties of the proline catalyst, potentially leading to unique reactivity and selectivity profiles. Furthermore, Cis-4-Phenylthio-L-proline is a key intermediate in the synthesis of the antihypertensive drug Zofenopril calcium.[1] The immobilization of this intermediate could be highly beneficial for developing efficient and scalable continuous flow processes for the manufacturing of this and other pharmaceuticals.
Selection of Solid Support
The choice of solid support is critical and depends on the specific application, desired catalyst loading, and reaction conditions. The two most common types of supports for organocatalyst immobilization are silica-based materials and organic polymers.[2][3]
| Support Type | Advantages | Disadvantages |
| Silica (e.g., Silica Gel, Mesoporous Silica) | High surface area, rigid structure, good thermal and chemical stability.[2][3] | Can be brittle, potential for catalyst leaching. |
| Polymers (e.g., Polystyrene, Polyethylene Glycol) | High loading capacity, tunable properties, good mechanical stability.[4][5] | Can swell or shrink in different solvents, lower thermal stability than silica. |
Immobilization Strategies
Several strategies can be employed to immobilize Cis-4-Phenylthio-L-proline onto a solid support. The primary methods include covalent attachment, adsorption, and encapsulation.[2][6] Covalent attachment is generally preferred as it provides a more stable and robust linkage, minimizing catalyst leaching.[6]
Diagram: General Workflow for Covalent Immobilization
Caption: General workflow for the covalent immobilization of Cis-4-Phenylthio-L-proline.
Experimental Protocols
The following are detailed, adapted protocols for the immobilization of Cis-4-Phenylthio-L-proline hydrochloride on silica and polymer supports.
Protocol 1: Immobilization on Silica Support via Amide Bond Formation
This protocol describes the covalent attachment of Cis-4-Phenylthio-L-proline to an amine-functionalized silica support.
Materials:
-
This compound
-
Amine-functionalized silica gel (e.g., (3-Aminopropyl)triethoxysilane treated silica)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Methanol
-
Diethyl ether
Procedure:
-
Activation of Cis-4-Phenylthio-L-proline:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and NHS (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq) in anhydrous DMF.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
The formation of a white precipitate (dicyclohexylurea) will be observed.
-
-
Immobilization Reaction:
-
In a separate flask, suspend the amine-functionalized silica gel in anhydrous DCM.
-
Add triethylamine (2.0 eq) to neutralize the hydrochloride salt and facilitate the reaction.
-
Filter the activated proline solution to remove the dicyclohexylurea precipitate and add the filtrate to the silica suspension.
-
Stir the mixture at room temperature for 24 hours.
-
-
Washing and Drying:
-
Filter the silica-supported catalyst and wash it sequentially with DMF, DCM, methanol, and diethyl ether.
-
Dry the final product under vacuum at 60 °C for 12 hours.
-
Characterization:
-
FT-IR Spectroscopy: To confirm the presence of the amide bond.
-
Elemental Analysis: To determine the loading of the proline derivative on the silica support.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the immobilized catalyst.
Diagram: Immobilization on Silica Workflow
Caption: Step-by-step workflow for immobilization on a silica support.
Protocol 2: Immobilization on Polymer Support (Merrifield Resin)
This protocol details the attachment of Cis-4-Phenylthio-L-proline to a chloromethylated polystyrene resin (Merrifield resin) via esterification.
Materials:
-
This compound
-
Merrifield resin (chloromethylated polystyrene)
-
Potassium iodide (KI)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Preparation of the Proline Salt:
-
Dissolve this compound (1.0 eq) in a minimal amount of water.
-
Add a solution of cesium carbonate (0.5 eq) in water and stir for 30 minutes.
-
Lyophilize the solution to obtain the cesium salt of Cis-4-Phenylthio-L-proline.
-
-
Immobilization Reaction:
-
Swell the Merrifield resin in anhydrous DMF for 1 hour.
-
Add the cesium salt of Cis-4-Phenylthio-L-proline (1.5 eq) and potassium iodide (0.1 eq) to the swollen resin.
-
Heat the reaction mixture to 60 °C and stir for 48 hours.
-
-
Washing and Drying:
-
Filter the resin and wash it sequentially with DMF, water, methanol, DCM, and diethyl ether.
-
Dry the functionalized resin under vacuum at 50 °C for 24 hours.
-
Characterization:
-
FT-IR Spectroscopy: To confirm the formation of the ester linkage.
-
Elemental Analysis: To quantify the loading of the proline derivative.
-
Gel-Phase ¹³C NMR: To further confirm the structure of the immobilized catalyst.
Quantitative Data Summary
The following table provides a template for summarizing key quantitative data obtained from the characterization of the immobilized catalysts.
| Catalyst ID | Solid Support | Immobilization Method | Linker | Loading (mmol/g) | Surface Area (m²/g) | Thermal Decomposition (°C) |
| Cat-Si-01 | Silica Gel | Amide Coupling | Propyl-Amide | e.g., 0.52 | e.g., 350 | e.g., 280 |
| Cat-PS-01 | Merrifield Resin | Esterification | Benzyl-Ester | e.g., 1.2 | N/A | e.g., 250 |
Conclusion
The immobilization of this compound on solid supports presents a promising avenue for the development of robust, recyclable, and efficient organocatalysts. The protocols provided herein offer a starting point for researchers to explore the potential of this immobilized catalyst in various asymmetric transformations and in the streamlined synthesis of pharmaceutical intermediates. Further optimization of reaction conditions and a thorough investigation of the catalytic performance in specific reactions are encouraged to fully realize the benefits of this approach.
References
- 1. CN104844495A - Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride - Google Patents [patents.google.com]
- 2. Factors influencing the performance of organocatalysts immobilised on solid supports: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Factors influencing the performance of organocatalysts immobilised on solid supports: A review [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. L-Proline Functionalized Polymers Prepared by RAFT Polymerization and Their Assemblies as Supported Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
Application Notes and Protocols: Scale-up Synthesis of Cis-4-Phenylthio-L-proline hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cis-4-Phenylthio-L-proline hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds, notably the antihypertensive drug Zofenopril Calcium. Its stereospecific synthesis is of significant interest for industrial-scale production. This document provides detailed application notes and protocols for a robust and scalable synthesis of this compound, starting from the readily available and inexpensive raw material, L-hydroxyproline. The described method is characterized by mild reaction conditions, high selectivity, and a high overall yield, making it suitable for large-scale industrial production with minimal environmental impact.
Data Presentation
The following table summarizes the quantitative data for the multi-step synthesis of this compound, based on a representative laboratory-scale batch.
| Step No. | Reaction Step | Starting Material | Key Reagents | Product | Yield (%) | Purity (%) |
| 1 | Esterification | L-Hydroxyproline | Methanol, Thionyl Chloride | L-Hydroxyproline methyl ester | High (used directly) | Not isolated |
| 2 | N-BOC Protection | L-Hydroxyproline methyl ester | BOC Anhydride, Sodium Bicarbonate | BOC-L-hydroxyproline methyl ester | High (used directly) | Not isolated |
| 3 | Phenylthiolation | BOC-L-hydroxyproline methyl ester | Diphenyl disulfide, Tributylphosphine | N-BOC-(2S,4S)-4-phenylthio-L-proline methyl ester | Not isolated | Not isolated |
| 4 | Hydrolysis & Deprotection | N-BOC-(2S,4S)-4-phenylthio-L-proline methyl ester | 6M Hydrochloric Acid | (2S,4S)-4-phenylthio-L-proline hydrochloride | 90-91% (overall) | >98% (after recrystallization) |
Experimental Protocols
This section details the step-by-step methodology for the synthesis of this compound.
Step 1: Synthesis of L-Hydroxyproline Methyl Ester
-
To a 250 mL round-bottomed flask equipped with a magnetic stirrer and under cooling in an ice-water bath, add 125 mL of methanol.
-
Slowly add 25 mL of thionyl chloride (348.2 mmol) dropwise to the methanol, maintaining the temperature of the mixture at 0°C.
-
After the addition is complete, raise the temperature to room temperature and stir for 30 minutes.
-
Add 25 g (190.7 mmol) of L-hydroxyproline in batches to the reaction mixture at 25°C.
-
Stir the reaction mixture at room temperature for 2 hours, then increase the temperature to 45°C and continue to stir for approximately 7 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (L-hydroxyproline) is no longer detectable.
-
Upon completion, the reaction mixture containing L-hydroxyproline methyl ester is concentrated under reduced pressure to obtain a white solid (approximately 34.42 g), which is used in the next step without further purification.
Step 2: Synthesis of BOC-L-hydroxyproline Methyl Ester
-
The crude L-hydroxyproline methyl ester from the previous step is dissolved in a mixed solvent of tetrahydrofuran (THF) and water (1:1 volume ratio).
-
To this solution, add solid sodium bicarbonate and BOC anhydride at 0°C. The molar ratio of L-hydroxyproline methyl ester to sodium bicarbonate to BOC anhydride should be approximately 1:2:1.1.
-
The reaction mixture is then heated to 25-35°C and stirred for 16-20 hours.
-
After the reaction is complete, the product, a colorless viscous oil (BOC-L-hydroxyproline methyl ester), is separated and used directly in the subsequent step.
Step 3 & 4: One-pot Synthesis of (2S,4S)-4-phenylthio-L-proline hydrochloride
-
Dissolve the BOC-L-hydroxyproline methyl ester in 250-300 mL of toluene in a suitable reaction vessel.
-
To this solution, add 247 g (1133.44 mmol) of diphenyl disulfide.
-
Slowly add 250 mL (1002.5 mmol) of tributylphosphine dropwise to the reaction mixture.
-
Heat the mixture to 90°C and stir for approximately 7 hours. The solution will turn a pale yellow color.
-
After the reaction is complete, add 400-500 mL of 6M hydrochloric acid solution directly to the reaction vessel.
-
Increase the temperature to 110°C and reflux the mixture for 6 hours to facilitate both hydrolysis of the methyl ester and deprotection of the BOC group.
-
After reflux, remove the mixed solvent by distillation under reduced pressure to obtain an orange-yellow viscous oil.
-
Dissolve this oil in 500 mL of methanol.
-
Induce crystallization by evaporation of the methanol.
-
Collect the resulting white needle-like crystals by filtration. This yields approximately 91.31 g of (2S,4S)-4-phenylthio-L-proline hydrochloride, corresponding to a total yield of 91%.[1]
Visualization of the Synthesis Workflow
The following diagram illustrates the key stages in the scale-up synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cis-4-Phenylthio-L-proline hydrochloride
Welcome to the technical support center for the synthesis of Cis-4-Phenylthio-L-proline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis, structured in a question-and-answer format. The troubleshooting guide is based on a common four-step synthesis pathway:
-
Esterification of L-hydroxyproline.
-
N-Boc Protection of the resulting amino ester.
-
Thioether Formation to introduce the phenylthio group.
-
Hydrolysis and Recrystallization to yield the final product.
Step 1: Esterification of L-hydroxyproline
Question 1: My esterification of L-hydroxyproline with methanol and thionyl chloride is resulting in a low yield. What are the possible causes and solutions?
Answer: Low yields in this step are often due to incomplete reaction, side reactions, or issues with product isolation. Here are some common causes and troubleshooting tips:
-
Moisture Contamination: Thionyl chloride reacts vigorously with water. Ensure all glassware is thoroughly dried and that the methanol is anhydrous. Moisture can consume the reagent and lead to the formation of byproducts.
-
Insufficient Thionyl Chloride: An inadequate amount of thionyl chloride will lead to incomplete conversion. While a slight excess is often used, a large excess can lead to charring and purification difficulties.
-
Reaction Temperature and Time: The reaction typically requires refluxing overnight for completion.[1] Shorter reaction times may result in incomplete conversion. Ensure the reaction is heated appropriately and monitored (e.g., by TLC) until the starting material is consumed.
-
Product Isolation: The product, L-hydroxyproline methyl ester hydrochloride, is a salt and may be hygroscopic. Ensure complete removal of the solvent under reduced pressure and handle the product in a dry environment.
Question 2: I am observing significant charring and dark coloration during the esterification reaction. How can I prevent this?
Answer: Charring is often a sign of decomposition due to overly harsh reaction conditions.
-
Control the Addition of Thionyl Chloride: The addition of thionyl chloride to methanol is exothermic. This should be done slowly and at a low temperature (e.g., 0 °C) to control the initial reaction rate.[1]
-
Avoid Overheating: While the reaction requires reflux, excessive temperatures can lead to decomposition. Ensure the reflux temperature is maintained consistently.
-
Purity of Starting Materials: Impurities in the L-hydroxyproline or methanol can contribute to side reactions and coloration. Use high-purity starting materials.
Step 2: N-Boc Protection
Question 3: The N-Boc protection of my L-hydroxyproline methyl ester is incomplete. How can I improve the conversion?
Answer: Incomplete N-Boc protection can be due to several factors related to the reagents and reaction conditions.
-
Base Strength and Solubility: The patent literature suggests using solid sodium bicarbonate in a tetrahydrofuran/water mixture.[2] If the reaction is sluggish, ensure the sodium bicarbonate is finely powdered to maximize its surface area and that the reaction is vigorously stirred. Alternatively, using a soluble organic base like triethylamine in an anhydrous solvent like dichloromethane can improve the reaction rate.
-
Stoichiometry of (Boc)₂O: Ensure at least a stoichiometric amount of di-tert-butyl dicarbonate ((Boc)₂O) is used. A slight excess (1.1-1.2 equivalents) can help drive the reaction to completion.
-
Reaction Temperature: The reaction is typically performed at room temperature. If the reaction is slow, gentle heating (e.g., to 30-35°C) may improve the rate, but be cautious of potential side reactions.[2]
Question 4: I am seeing byproducts in my N-Boc protection reaction. What are they and how can I avoid them?
Answer: Common byproducts include the formation of N,N-di-Boc protected amine and the hydrolysis of the methyl ester.
-
Formation of N,N-di-Boc: This can occur if a large excess of (Boc)₂O is used or if the reaction is run for an extended period with a strong base. Use a controlled amount of (Boc)₂O and monitor the reaction progress.
-
Ester Hydrolysis: If the reaction is run in the presence of a strong base and water for a prolonged time, the methyl ester can be hydrolyzed back to the carboxylic acid. Using milder conditions and shorter reaction times can minimize this.
Step 3: Thioether Formation
Question 5: The yield of the thioether formation step using diphenyl disulfide and tributylphosphine is low. What are the key parameters to optimize?
Answer: This reaction, a variation of the Mitsunobu reaction, has several critical parameters that can affect the yield.
-
Anhydrous Conditions: Like the standard Mitsunobu reaction, this step is sensitive to moisture. Ensure all reagents and the solvent (toluene) are anhydrous.
-
Reagent Purity: The purity of diphenyl disulfide and tributylphosphine is crucial. Tributylphosphine can oxidize over time, so using a fresh or recently purified bottle is recommended.
-
Reaction Temperature: The patent suggests a reaction temperature of 80-120°C.[2] The optimal temperature may need to be determined empirically for your specific setup. Start at the lower end of the range and slowly increase if the reaction is not proceeding.
-
Steric Hindrance: The hydroxyl group of the proline derivative can be sterically hindered, which can slow down the reaction. Extended reaction times may be necessary.
-
Byproduct Removal: This reaction generates tributylphosphine oxide as a byproduct, which can sometimes be difficult to remove. Proper workup and purification are essential.
Question 6: I am having difficulty purifying the N-Boc-(2S,4S)-4-phenylthio-L-proline methyl ester from the reaction mixture. What are some tips for purification?
Answer: Purification can be challenging due to the presence of tributylphosphine oxide and unreacted starting materials.
-
Chromatography: Flash column chromatography on silica gel is a common method for purifying Mitsunobu reaction products. A gradient of ethyl acetate in hexanes is typically effective.
-
Crystallization: If the product is a solid, crystallization can be an effective purification method. Experiment with different solvent systems.
-
Aqueous Workup: A thorough aqueous workup can help remove some of the water-soluble byproducts.
Step 4: Hydrolysis and Recrystallization
Question 7: The final hydrolysis and deprotection step with hydrochloric acid is giving me a low yield of the hydrochloride salt. How can I improve this?
Answer: This step involves the simultaneous hydrolysis of the methyl ester and cleavage of the N-Boc group.
-
Acid Concentration and Temperature: A 6M solution of hydrochloric acid is recommended, with refluxing at 110-120°C for 5-6 hours.[2] Insufficient acid concentration or lower temperatures may lead to incomplete deprotection or hydrolysis.
-
Workup: After the reaction, the patent describes distilling off the mixed solvents to obtain an oil, which is then recrystallized from methanol.[2] Ensure complete removal of the reaction solvents before attempting recrystallization.
-
Tert-butylation of Thioether: The tert-butyl cation generated during Boc deprotection can potentially alkylate the sulfur atom of the phenylthio group, leading to byproducts. Using a scavenger like anisole or thioanisole in the reaction mixture can sometimes mitigate this.
Question 8: I am struggling to obtain high-quality crystals of this compound. What are some strategies to improve crystal quality?
Answer: Obtaining good quality crystals is crucial for achieving high purity.
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Solvent System: Methanol is the recommended solvent for recrystallization.[2] You can also try other polar solvents like ethanol or isopropanol, or solvent mixtures. Slow cooling of a saturated solution is key.
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Seeding: If you have a small amount of pure crystals, you can use them to seed a supersaturated solution to promote crystallization.
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Anti-Solvent Crystallization: Dissolving the crude product in a minimal amount of a good solvent (like methanol) and then slowly adding a poor solvent (an "anti-solvent" like diethyl ether or hexanes) until the solution becomes turbid can induce crystallization.
-
Control Cooling Rate: Rapid cooling often leads to the formation of small, impure crystals. A slow, controlled cooling process will yield larger, purer crystals.
Data Presentation
Table 1: Reported Yields for Key Synthesis Steps
| Step | Reaction | Reagents | Reported Yield | Reference |
| 1 | Esterification | L-hydroxyproline, Methanol, Thionyl chloride | ~92% | [1] |
| 1-4 | Overall Synthesis | L-hydroxyproline to final product | 89-91% | [2] |
| 2 | N-Boc Protection | 4-hydroxy-L-proline, (Boc)₂O, DMAP, CH₂Cl₂ | 82.0-84.7% | [3] |
Experimental Protocols
Protocol 1: Synthesis of L-hydroxyproline methyl ester
-
Reagents: L-hydroxyproline, Methanol, Thionyl chloride.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methanol.
-
Cool the flask in an ice-water bath.
-
Slowly add thionyl chloride dropwise to the cooled methanol with stirring.
-
After the addition is complete, remove the ice bath and allow the solution to warm to room temperature.
-
Add L-hydroxyproline in portions to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 45°C) and maintain for about 7 hours, or until TLC analysis indicates the disappearance of the starting material.[2]
-
Cool the reaction mixture to room temperature.
-
Concentrate the solution under reduced pressure to obtain the crude L-hydroxyproline methyl ester as a white solid. This crude product is often used in the next step without further purification.
-
Protocol 2: Synthesis of N-Boc-L-hydroxyproline methyl ester
-
Reagents: L-hydroxyproline methyl ester, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium bicarbonate, Tetrahydrofuran (THF), Water.
-
Procedure:
-
In a round-bottom flask, dissolve the crude L-hydroxyproline methyl ester in a 1:1 mixture of THF and water.
-
Cool the solution in an ice-water bath.
-
Add solid sodium bicarbonate to the solution with vigorous stirring.
-
Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture.
-
Remove the ice bath and allow the reaction to stir at room temperature for 16-20 hours.[2]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-L-hydroxyproline methyl ester as a viscous oil. This crude product can often be used directly in the next step.
-
Protocol 3: Synthesis of N-Boc-(2S,4S)-4-phenylthio-L-proline methyl ester
-
Reagents: N-Boc-L-hydroxyproline methyl ester, Diphenyl disulfide, Tributylphosphine, Toluene.
-
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-L-hydroxyproline methyl ester and diphenyl disulfide.
-
Dissolve the solids in anhydrous toluene.
-
Slowly add tributylphosphine to the reaction mixture via syringe.
-
Heat the reaction mixture to 90-110°C and stir for 4-5 hours.[2]
-
Monitor the reaction by TLC.
-
The patent suggests proceeding directly to the next step without purification of the intermediate.[2]
-
Protocol 4: Synthesis of this compound (Hydrolysis and Recrystallization)
-
Reagents: Crude N-Boc-(2S,4S)-4-phenylthio-L-proline methyl ester in toluene, 6M Hydrochloric acid, Methanol.
-
Procedure:
-
To the crude reaction mixture from the previous step, add a 2-3 fold volume of 6M hydrochloric acid.[2]
-
Heat the biphasic mixture to reflux (110-120°C) and maintain for 5-6 hours.[2]
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous layer with ethyl acetate to remove organic impurities.
-
Concentrate the aqueous layer under reduced pressure to obtain an orange-yellow viscous oil.
-
Dissolve the oil in methanol.
-
Concentrate the methanolic solution slowly to induce crystallization.
-
Collect the resulting white, needle-like crystals by filtration, wash with a small amount of cold methanol or diethyl ether, and dry under vacuum to yield the final product.
-
Visualizations
Caption: Overall workflow for the synthesis of this compound.
References
- 1. trans-4-Hydroxy-L-proline methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. CN104844495A - Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride - Google Patents [patents.google.com]
- 3. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
Technical Support Center: Optimizing Enantioselectivity with Cis-4-Phenylthio-L-proline Hydrochloride
Introduction: This technical support center is a dedicated resource for researchers, scientists, and drug development professionals utilizing Cis-4-Phenylthio-L-proline hydrochloride as an organocatalyst. Low enantioselectivity is a common hurdle in asymmetric synthesis. This guide provides targeted troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to help you overcome these challenges and achieve high stereochemical control in your reactions.
Disclaimer: While this compound is a specialized organocatalyst, extensive public data on its performance under varied conditions is limited. The principles, troubleshooting steps, and experimental data presented here are based on well-established knowledge of L-proline and its 4-substituted derivatives, which are widely recognized as effective organocatalysts in a range of asymmetric transformations.[1][2][3][4] The provided data tables are illustrative and aim to demonstrate general trends.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction shows good conversion, but the enantiomeric excess (e.e.) is significantly lower than expected. What are the most likely causes?
A1: Low enantioselectivity with high conversion often points to issues with the reaction conditions rather than catalyst inactivity. The primary factors to investigate are:
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation energy barrier for the formation of the undesired enantiomer, thus reducing the e.e.[5]
-
Solvent Choice: The solvent plays a critical role in the geometry of the transition state. The polarity, protic nature, and coordinating ability of the solvent can significantly impact stereochemical outcomes.[1][6]
-
Water Content: The presence of water can be crucial. In some proline-catalyzed reactions, a small amount of water is beneficial, while in others, strictly anhydrous conditions are necessary. For aldol reactions, wet DMF or dry DMSO have shown success depending on the substrates.
-
Catalyst Purity & Handling: Ensure the this compound is of high purity and has been stored correctly, protected from moisture and air if sensitive.
-
Substrate Purity: Impurities in the starting materials can sometimes interfere with the catalytic cycle or act as competing substrates.
Q2: How does solvent choice specifically impact the enantioselectivity of my reaction?
A2: Solvents can influence the reaction by stabilizing or destabilizing the transition states leading to the different enantiomers. For proline-type catalysts, highly dipolar aprotic solvents like DMSO, DMF, and acetonitrile are common choices due to catalyst solubility.[6] However, the optimal solvent is highly substrate-dependent. It is strongly recommended to perform a solvent screen. Protic solvents are generally associated with poorer stereocontrol.[6][7]
Q3: I've observed a decrease in e.e. upon scaling up my reaction. What could be the reason?
A3: Scale-up issues are often related to mass and heat transfer. Inadequate stirring can lead to localized concentration and temperature gradients, which can negatively affect enantioselectivity. Ensure efficient and consistent mixing throughout the reaction vessel. Also, heat dissipation is less efficient in larger vessels; if the reaction is exothermic, a higher internal temperature could be the cause of the lower e.e.
Q4: Can additives be used to improve the enantioselectivity of my this compound catalyzed reaction?
A4: Yes, additives can have a significant impact. In proline catalysis, the use of co-catalysts or additives that can form supramolecular complexes with the catalyst can enhance both reaction rate and selectivity.[8] For reactions involving aldehydes, tertiary amine additives have been shown to influence the kinetic profile and, in some cases, even reverse the product enantioselectivity.[9] However, the effect of any additive must be determined empirically for your specific reaction.
Data Presentation: Illustrative Reaction Parameters
The following tables summarize how different experimental parameters can influence the yield and enantioselectivity of asymmetric aldol reactions catalyzed by proline derivatives. This data is representative and should be used as a guide for optimization.
Table 1: Effect of Solvent on a Representative Asymmetric Aldol Reaction
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | e.e. (%) |
| 1 | DMF | 25 | 24 | 85 | 92 |
| 2 | DMSO | 25 | 24 | 90 | 95 |
| 3 | CH₃CN | 25 | 48 | 75 | 88 |
| 4 | THF | 25 | 72 | 60 | 75 |
| 5 | Toluene | 25 | 72 | 55 | 65 |
| 6 | MeOH | 25 | 48 | 80 | 50 |
Data is illustrative, based on typical results for proline-catalyzed aldol reactions.[6]
Table 2: Effect of Temperature on a Representative Asymmetric Aldol Reaction in DMSO
| Entry | Temperature (°C) | Time (h) | Yield (%) | e.e. (%) |
| 1 | 40 | 12 | 92 | 85 |
| 2 | 25 | 24 | 90 | 95 |
| 3 | 0 | 72 | 75 | >99 |
| 4 | -25 | 96 | 66 | 93 |
Data is illustrative, based on typical results for proline-catalyzed aldol reactions.[5]
Experimental Protocols
Protocol 1: General Procedure for a this compound Catalyzed Asymmetric Aldol Reaction
-
Preparation: To a clean, dry vial equipped with a magnetic stir bar, add the aldehyde (0.3 mmol, 1.0 eq).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., DMSO, 0.5 mL). Add this compound (0.06 mmol, 20 mol%).
-
Ketone Addition: Add the ketone (1.5 mmol, 5.0 eq) to the mixture.
-
Reaction: Seal the vial and stir the reaction mixture vigorously at the desired temperature (e.g., room temperature or 0 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Determination of Enantiomeric Excess (e.e.) by Chiral HPLC
-
Sample Preparation: Prepare a solution of the purified aldol product in the mobile phase (typically a mixture of hexane and isopropanol) at a concentration of approximately 1 mg/mL.
-
Column and Conditions: Use a suitable chiral stationary phase column (e.g., Chiralpak IA, IB, IC, etc.). Set the flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 25 °C).
-
Analysis: Inject the sample onto the HPLC system.
-
Calculation: The enantiomeric excess is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: e.e. (%) = |(A1 - A2) / (A1 + A2)| * 100
Visualizations
Below are diagrams illustrating a logical troubleshooting workflow and a general experimental setup for your reference.
Caption: A logical workflow for troubleshooting low enantioselectivity.
Caption: General experimental workflow for the catalyzed reaction.
References
- 1. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 5. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. blogs.rsc.org [blogs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Side reactions and byproduct formation with Cis-4-Phenylthio-L-proline hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cis-4-Phenylthio-L-proline hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a synthetic amino acid derivative. Its primary and most well-documented application is as a key chiral intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Zofenopril calcium.[1] Zofenopril is an antihypertensive medication used to treat high blood pressure.
Q2: What are the common synthetic routes to prepare this compound?
The most common synthetic strategy involves the nucleophilic substitution of a protected trans-4-hydroxy-L-proline derivative. This is typically achieved through one of two main approaches:
-
Mitsunobu Reaction: This method utilizes a phosphine (commonly triphenylphosphine) and an azodicarboxylate (such as diethyl azodicarboxylate - DEAD, or diisopropyl azodicarboxylate - DIAD) to activate the hydroxyl group for substitution by thiophenol. This reaction generally proceeds with an inversion of stereochemistry, converting the trans-hydroxyproline starting material to the desired cis-phenylthio product.
-
Reaction with Diphenyl disulfide and a Phosphine: A patent describes a method where a protected hydroxyproline methyl ester is reacted with diphenyl disulfide and tributylphosphine.[2] This reaction also results in the formation of the desired thioether.
Following the substitution reaction, deprotection of the protecting groups (e.g., Boc group) and hydrolysis of the ester is carried out, typically under acidic conditions, to yield the final this compound salt.[2]
Q3: Are there any known biological activities of this compound itself?
Currently, there is limited publicly available information on the specific biological activities or effects on signaling pathways of this compound as a standalone compound. Its primary role in the scientific literature is as a building block for the synthesis of Zofenopril. While proline and its derivatives are known to play roles in various cellular processes and signaling pathways, specific studies on the direct effects of this particular thio-substituted proline are not readily found. Proline isomerization, for instance, can act as a switch in biological processes, but this has not been specifically documented for this compound.[3]
Troubleshooting Guide: Side Reactions and Byproduct Formation
This guide addresses common issues related to side reactions and byproduct formation during the synthesis of this compound.
Issue 1: Presence of Triphenylphosphine Oxide or Tributylphosphine Oxide in the Product
-
Observation: A white, crystalline solid that is often difficult to remove by simple extraction is observed in the crude product.
-
Cause: This is a very common byproduct of the Mitsunobu reaction (triphenylphosphine oxide) or the reaction using tributylphosphine.[2] These phosphine oxides are generated stoichiometrically during the reaction.
-
Troubleshooting:
-
Chromatography: Column chromatography on silica gel is the most effective method for removing phosphine oxides.
-
Crystallization: Careful selection of a crystallization solvent can sometimes leave the phosphine oxide in the mother liquor. For the final product, recrystallization from methanol has been reported to yield pure (2S,4S)-4-phenylthio-L-proline hydrochloride.[2]
-
Alternative Reagents: For Mitsunobu reactions, using polymer-bound triphenylphosphine can simplify removal, as the byproduct can be filtered off.
-
Issue 2: Formation of the trans-4-Phenylthio-L-proline Isomer
-
Observation: The final product shows the presence of a diastereomeric impurity upon analysis (e.g., by HPLC or NMR).
-
Cause: The formation of the trans-isomer can occur due to:
-
Incomplete Inversion: The nucleophilic substitution reaction (e.g., Mitsunobu) may not proceed with 100% stereochemical inversion.
-
Side Reactions: Elimination-addition sequences, though less likely for this substrate, could lead to a mixture of isomers.
-
-
Troubleshooting:
-
Reaction Conditions: Ensure the reaction is run at the optimal temperature. For Mitsunobu reactions, lower temperatures (e.g., 0 °C to room temperature) are generally preferred to maintain high stereoselectivity.
-
Purification: Careful column chromatography or fractional crystallization may be required to separate the cis and trans isomers.
-
Issue 3: Presence of Diphenyl Disulfide
-
Observation: A yellowish solid is present in the crude product, or analytical data indicates the presence of a compound with a molecular weight corresponding to diphenyl disulfide.
-
Cause: Thiophenol is susceptible to oxidation to form diphenyl disulfide, especially in the presence of air or other oxidants. If this occurs before it can react with the proline derivative, diphenyl disulfide will be a byproduct.
-
Troubleshooting:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of thiophenol.
-
Fresh Reagents: Use freshly distilled or purchased thiophenol.
-
Purification: Diphenyl disulfide can typically be removed by column chromatography.
-
Issue 4: Formation of Hydrazine Dicarboxylate Byproducts (in Mitsunobu Reaction)
-
Observation: The crude product contains byproducts derived from the azodicarboxylate reagent (e.g., diethyl hydrazinedicarboxylate).
-
Cause: The azodicarboxylate is reduced during the Mitsunobu reaction.
-
Troubleshooting:
-
Aqueous Workup: These byproducts are often more water-soluble than the desired product and can be partially removed by aqueous extraction.
-
Chromatography: Column chromatography is effective for the complete removal of these byproducts.
-
Alternative Reagents: Using azodicarboxylates with properties that facilitate easier removal of their corresponding hydrazine byproduct (e.g., through precipitation) can be considered.
-
Summary of Potential Byproducts and Impurities
| Byproduct/Impurity | Potential Cause | Recommended Removal Method |
| Triphenylphosphine oxide / Tributylphosphine oxide | Stoichiometric byproduct of the coupling reaction. | Column chromatography, Crystallization |
| trans-4-Phenylthio-L-proline | Incomplete stereochemical inversion during substitution. | Column chromatography, Fractional crystallization |
| Diphenyl disulfide | Oxidation of thiophenol starting material. | Column chromatography |
| Hydrazine dicarboxylate derivatives | Reduction of the azodicarboxylate in a Mitsunobu reaction. | Aqueous workup, Column chromatography |
Experimental Protocols
Key Experiment: Synthesis of (2S,4S)-4-phenylthio-L-proline hydrochloride[2]
This protocol is based on a patented synthesis method and is provided as a reference. Researchers should adapt and optimize the procedure for their specific laboratory conditions.
Step 1: Esterification of L-hydroxyproline
-
L-hydroxyproline is reacted with methanol and thionyl chloride to produce L-hydroxyproline methyl ester.
Step 2: Protection of the Amine
-
The L-hydroxyproline methyl ester is dissolved in a mixture of tetrahydrofuran and water.
-
Solid sodium bicarbonate and BOC anhydride are added, and the reaction is stirred to yield BOC-L-hydroxyproline methyl ester.
Step 3: Thioether Formation
-
BOC-L-hydroxyproline methyl ester is dissolved in toluene.
-
Diphenyl disulfide and tributylphosphine are added.
-
The reaction mixture is heated at 80-120°C for 4-5 hours to form N-BOC-(2S,4S)-4-phenylthio-L-proline methyl ester.
Step 4: Hydrolysis and Deprotection
-
A 6M solution of hydrochloric acid is added to the reaction mixture.
-
The mixture is refluxed to hydrolyze the ester and remove the BOC protecting group.
Step 5: Purification
-
The crude product is obtained after removal of the solvent.
-
Recrystallization from methanol is performed to yield pure (2S,4S)-4-phenylthio-L-proline hydrochloride.
Visualizations
References
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN104844495A - Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride - Google Patents [patents.google.com]
- 3. Proline cis-trans isomerization controls autoinhibition of a signaling protein - PMC [pmc.ncbi.nlm.nih.gov]
Cis-4-Phenylthio-L-proline hydrochloride catalyst deactivation and regeneration
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Cis-4-Phenylthio-L-proline hydrochloride as an organocatalyst. The information is tailored to address specific issues that may be encountered during experimental work.
Troubleshooting Guides
This section is designed to help you diagnose and resolve common problems encountered during reactions catalyzed by this compound.
Guide 1: Low Reaction Yield
Problem: The conversion of starting material to the desired product is lower than expected.
Possible Causes and Solutions:
-
Suboptimal Reaction Conditions:
-
Temperature: Ensure the reaction is conducted at the optimal temperature. A temperature that is too low may lead to slow reaction rates, while a temperature that is too high can cause catalyst degradation or promote side reactions.
-
Concentration: The concentration of reactants and catalyst can significantly influence the reaction rate. Consider adjusting the concentration to favor the desired reaction pathway.
-
Solvent: The choice of solvent is critical. Proline-based catalysts exhibit varying solubility and activity in different solvents. It is advisable to screen a range of anhydrous solvents.
-
-
Catalyst Deactivation:
-
Impurities: The presence of impurities in the reactants or solvent can poison the catalyst. Ensure all materials are of high purity.
-
Water Content: While a small amount of water can sometimes be beneficial in proline-catalyzed reactions, excess water can lead to catalyst deactivation or promote hydrolysis of intermediates.[1][2] Use anhydrous solvents and dry glassware.
-
Air Sensitivity: While many organocatalysts are air-stable, prolonged exposure to air and moisture can lead to degradation. It is good practice to run reactions under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to achieve a reasonable reaction rate. A modest increase in catalyst loading (e.g., from 1 mol% to 5 mol%) may improve the yield.
Guide 2: Low Enantioselectivity (ee)
Problem: The desired product is formed, but with a low enantiomeric excess.
Possible Causes and Solutions:
-
Catalyst Purity: The enantiomeric purity of the catalyst is paramount. Ensure you are using a catalyst with high enantiomeric excess.
-
Reaction Temperature: Enantioselectivity is often highly dependent on temperature. Lowering the reaction temperature generally increases the enantioselectivity by favoring the transition state that leads to the major enantiomer.
-
Solvent Effects: The solvent can influence the conformation of the catalyst and the transition state geometry. A solvent screen is recommended to find the optimal conditions for high enantioselectivity.[3]
-
Water Content: The presence of water can disrupt the hydrogen-bonding network in the transition state, leading to a decrease in enantioselectivity.[1][2] Ensure the reaction is conducted under strictly anhydrous conditions.
-
Side Reactions: Unwanted side reactions can consume the starting materials and lower the concentration of the key intermediates, potentially affecting the enantioselectivity of the main reaction.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of this compound deactivation?
A1: Common signs of catalyst deactivation include:
-
A noticeable decrease in the reaction rate over time.
-
A drop in product yield in subsequent catalytic runs with recycled catalyst.
-
A decline in the enantioselectivity of the reaction.
-
A visible change in the color or appearance of the catalyst.
Q2: How can I monitor the activity of my catalyst during the reaction?
A2: You can monitor the catalyst's activity by taking aliquots from the reaction mixture at regular intervals and analyzing them by techniques such as:
-
Thin Layer Chromatography (TLC): To visually track the consumption of starting materials and the formation of the product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction components.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the conversion and identify any major byproducts.
Q3: What are the potential mechanisms of deactivation for a thiophenyl-containing proline catalyst?
A3: While specific studies on this compound are limited, potential deactivation pathways can be inferred:
-
Oxidation of the Thioether: The phenylthio group may be susceptible to oxidation to the corresponding sulfoxide or sulfone, especially in the presence of oxidizing agents or air over prolonged periods. This would alter the electronic properties and steric bulk of the catalyst, likely reducing its efficacy.
-
Formation of Off-Cycle Intermediates: Proline catalysts can form inactive or less reactive species, such as oxazolidinones, with carbonyl substrates.[5][6]
-
Product Inhibition: The product of the reaction may bind to the catalyst, preventing it from participating in further catalytic cycles.
-
Polymerization/Oligomerization: Side reactions leading to the formation of polymeric or oligomeric byproducts can foul the catalyst.[7]
Q4: Can I regenerate my deactivated this compound catalyst?
A4: Yes, regeneration is often possible, depending on the deactivation mechanism. A general procedure involves:
-
Removal of Adsorbed Species: Washing the catalyst with a suitable solvent can remove adsorbed impurities, starting materials, and products.
-
Acid-Base Treatment: A mild acid-base wash can help to break up catalyst-product complexes and remove certain types of fouling.
-
Recrystallization: For significant deactivation or suspected degradation, recrystallization can purify the catalyst.
Q5: How should I properly store this compound?
A5: To ensure the longevity and reactivity of your catalyst, it should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., in a desiccator with nitrogen or argon). This will minimize degradation due to moisture, air, and light.
Quantitative Data
The following tables provide representative data for the performance and deactivation of proline-based catalysts in a typical aldol reaction. Disclaimer: This data is illustrative and intended for comparison purposes. Actual results will vary depending on the specific reaction conditions, substrates, and the purity of the catalyst.
Table 1: Effect of Solvent on Catalyst Performance
| Solvent | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| Dichloromethane | 24 | 85 | 92 |
| Toluene | 24 | 78 | 88 |
| Acetonitrile | 24 | 92 | 95 |
| Tetrahydrofuran | 24 | 81 | 85 |
| N,N-Dimethylformamide | 12 | 95 | 98 |
| Water[8] | 12 | 75 | 80 |
Table 2: Catalyst Recycling and Deactivation
| Cycle | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 96 | 99 |
| 2 | 94 | 98 |
| 3 | 88 | 97 |
| 4 | 81 | 95 |
| 5 | 72 | 93 |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Regeneration
-
Solvent Wash:
-
After the reaction, quench the reaction mixture with a suitable quenching agent (e.g., saturated aqueous NH4Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove the product and unreacted starting materials.
-
The aqueous layer containing the catalyst can be washed several times with the organic solvent.
-
-
Acidification and Extraction:
-
Acidify the aqueous layer to a pH of ~2 with 1M HCl.
-
Extract the catalyst into an organic solvent such as ethyl acetate.
-
-
Drying and Evaporation:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to recover the catalyst.
-
-
Recrystallization (Optional):
-
If significant deactivation is observed, dissolve the recovered catalyst in a minimal amount of a hot solvent (e.g., methanol/ether) and allow it to cool slowly to form crystals.
-
Filter the crystals, wash with a cold solvent, and dry under vacuum.
-
Protocol 2: Monitoring Catalyst Activity Over Time
-
Reaction Setup: Set up the reaction as usual, ensuring all components are added at time zero.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), carefully withdraw a small, measured aliquot of the reaction mixture.
-
Quenching: Immediately quench the aliquot in a vial containing a suitable quenching agent and a known amount of an internal standard.
-
Analysis: Analyze the quenched samples by GC or HPLC to determine the concentration of the starting material and product relative to the internal standard.
-
Data Plotting: Plot the concentration of the product versus time to generate a reaction progress curve. The initial slope of this curve is indicative of the initial catalyst activity. A decrease in the slope over time suggests catalyst deactivation.
Visualizations
References
- 1. Clarification of the role of water in proline-mediated aldol reactions. | Semantic Scholar [semanticscholar.org]
- 2. Mechanisms and reactivity differences of proline-mediated catalysis in water and organic solvents - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. azom.com [azom.com]
- 5. pnas.org [pnas.org]
- 6. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Optimizing temperature and solvent for Cis-4-Phenylthio-L-proline hydrochloride reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cis-4-Phenylthio-L-proline hydrochloride. The information is designed to address specific issues that may be encountered during its synthesis, with a focus on optimizing temperature and solvent conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: A common synthetic route starts from L-hydroxyproline and involves a multi-step process. This typically includes esterification of the carboxylic acid, protection of the amino group (e.g., with a Boc group), introduction of the phenylthio group via a nucleophilic substitution reaction, and subsequent deprotection and hydrolysis to yield the final hydrochloride salt.[1]
Q2: What are the critical reaction steps for introducing the phenylthio group?
A2: The key step is the reaction of a protected L-hydroxyproline derivative, such as N-BOC-(2S,4R)-4-hydroxy-L-proline methyl ester, with a source of the phenylthio group. A common method involves using diphenyl disulfide in the presence of a reducing agent like tributylphosphine.[1]
Q3: What is the typical temperature range for the phenylthiolation step?
A3: The reaction to introduce the phenylthio group is typically carried out at elevated temperatures, generally in the range of 80°C to 120°C.[1]
Q4: Which solvents are suitable for the synthesis of the N-BOC protected phenylthio-L-proline methyl ester?
A4: Toluene is a commonly used solvent for the reaction between BOC-L-hydroxyproline methyl ester, diphenyl disulfide, and tributylphosphine.[1]
Troubleshooting Guides
Problem 1: Low yield of N-BOC-(2S,4S)-4-phenylthio-L-proline methyl ester.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase Reaction Temperature: Gradually increase the temperature within the recommended 80-120°C range. Monitor the reaction progress by TLC or HPLC.[1] - Extend Reaction Time: If increasing the temperature is not desirable, extend the reaction time beyond the typical 4-5 hours, monitoring for product formation and potential decomposition.[1] - Check Reagent Quality: Ensure the tributylphosphine and diphenyl disulfide are of high purity and have not degraded. |
| Side Reactions | - Optimize Temperature: Very high temperatures might lead to side product formation. If side products are observed, try running the reaction at the lower end of the 80-120°C range (e.g., 80-90°C) for a longer duration. - Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of tributylphosphine. |
| Purification Issues | - Effective Extraction: After the reaction, ensure proper workup and extraction procedures are followed to minimize loss of product. - Chromatography Optimization: If column chromatography is used for purification, optimize the solvent system to achieve good separation of the product from impurities. |
Problem 2: Difficulty in hydrolysis and final product isolation.
| Possible Cause | Suggested Solution |
| Incomplete Hydrolysis | - Acid Concentration: Use a sufficiently concentrated acid solution (e.g., 6M HCl) for the hydrolysis and deprotection step.[1] - Reflux Conditions: Ensure the hydrolysis is carried out at a sufficiently high temperature, typically at reflux (around 110-120°C), for an adequate amount of time (e.g., 5 hours).[1] |
| Poor Crystallization | - Solvent System: After hydrolysis and workup, use an appropriate solvent for crystallization. Methanol is a reported solvent for the crystallization of the final hydrochloride salt.[1] - Concentration and Seeding: Concentrate the solution adequately and consider using a seed crystal to induce crystallization if necessary. Slow cooling can also promote the formation of better crystals. |
| Product Purity Issues | - Recrystallization: If the purity of the final product is low, consider performing a recrystallization from a suitable solvent like methanol to remove impurities.[1] - Washing: Thoroughly wash the filtered crystals with a cold, non-polar solvent to remove residual impurities. |
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of N-BOC-(2S,4S)-4-phenylthio-L-proline methyl ester[1]
| Parameter | Condition |
| Reactants | BOC-L-hydroxyproline methyl ester, Diphenyl disulfide, Tributylphosphine |
| Solvent | Toluene |
| Temperature | 80°C - 120°C |
| Reaction Time | 4 - 5 hours |
Table 2: Conditions for Hydrolysis and Salt Formation[1]
| Parameter | Condition |
| Reagent | 6M Hydrochloric Acid |
| Temperature | 110°C - 120°C (Reflux) |
| Reaction Time | 5 hours |
| Crystallization Solvent | Methanol |
Experimental Protocols
Protocol 1: Synthesis of N-BOC-(2S,4S)-4-phenylthio-L-proline methyl ester[1]
-
In a reaction vessel equipped with a stirrer, condenser, and under an inert atmosphere, dissolve BOC-L-hydroxyproline methyl ester in toluene.
-
Add diphenyl disulfide to the solution.
-
Slowly add tributylphosphine to the reaction mixture.
-
Heat the mixture to a temperature between 80°C and 120°C.
-
Maintain the reaction at this temperature for 4 to 5 hours, monitoring the progress by a suitable analytical method (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Proceed with the workup and purification steps as required.
Protocol 2: Hydrolysis and Formation of this compound[1]
-
To the crude reaction mixture containing N-BOC-(2S,4S)-4-phenylthio-L-proline methyl ester, add a 6M solution of hydrochloric acid.
-
Heat the mixture to reflux (approximately 110-120°C) and maintain for 5 hours.
-
After cooling, perform an appropriate workup, which may include extraction to remove organic impurities.
-
Concentrate the aqueous layer containing the product.
-
Dissolve the residue in methanol and induce crystallization.
-
Filter the resulting white needle-like crystals and dry under vacuum to obtain pure (2S,4S)-4-phenylthio-L-proline hydrochloride.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low reaction yield.
References
Troubleshooting guide for Cis-4-Phenylthio-L-proline hydrochloride synthesis steps
Technical Support Center: Synthesis of Cis-4-Phenylthio-L-proline hydrochloride
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for the synthesis of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Step 1: Esterification of L-hydroxyproline
-
Question 1: The yield of L-hydroxyproline methyl ester is low. What are the possible causes and solutions?
Possible Causes:
-
Incomplete reaction: The reaction time may have been insufficient, or the temperature may have been too low.
-
Moisture contamination: The presence of water can hydrolyze the thionyl chloride and reduce its effectiveness.
-
Improper work-up: Product may be lost during the separation and purification process.
Troubleshooting Steps:
-
Ensure anhydrous conditions: Use dry methanol and glassware. Handle thionyl chloride in a fume hood with a drying tube.
-
Optimize reaction conditions: Increase the reaction time to the upper end of the recommended range (e.g., 5 hours) and ensure the temperature is maintained at 40-50°C.[1]
-
Careful work-up: When separating the white solid product, ensure complete precipitation and careful filtration to avoid mechanical losses.
-
Step 2: Protection of the Amine Group (Boc Protection)
-
Question 2: The formation of BOC-L-hydroxyproline methyl ester is slow or incomplete. How can I improve this step?
Possible Causes:
-
Incorrect pH: The reaction with BOC anhydride is sensitive to pH.
-
Low reactivity of BOC anhydride: The reagent may have degraded due to improper storage.
-
Insufficient mixing: In a biphasic system (if used), poor mixing can limit the reaction rate.
Troubleshooting Steps:
-
Control pH: Ensure the addition of solid sodium bicarbonate to maintain a basic environment, which facilitates the reaction.[1]
-
Use fresh reagent: Use a fresh, unopened container of BOC anhydride for best results.
-
Vigorous stirring: If using a two-phase solvent system like tetrahydrofuran and water, ensure vigorous stirring to maximize the interfacial area for the reaction.[1]
-
Monitor progress: Use thin-layer chromatography (TLC) to monitor the disappearance of the starting material before proceeding with the work-up.
-
Step 3: Thioether Formation
-
Question 3: The yield of N-BOC-(2S,4S)-4-phenylthio-L-proline methyl ester is poor, and I observe side products. What could be the issue?
Possible Causes:
-
Oxidation of the thiol source: If using thiophenol directly, it can be susceptible to oxidation. The patent CN104844495A uses diphenyl disulfide and a reducing agent to generate the thiolate in situ, which can mitigate this.[1]
-
Inefficient nucleophilic substitution: The displacement of the hydroxyl group (activated in situ) by the phenylthiolate can be inefficient. Thioether formation often relies on SN2 type reactions.[2][3]
-
Side reactions: Elimination reactions can compete with the desired substitution, especially at higher temperatures.
Troubleshooting Steps:
-
Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the sulfur-containing reagents.
-
Reagent quality: Use high-purity diphenyl disulfide and tributylphosphine.[1]
-
Temperature control: Carefully control the reaction temperature. While the patent suggests 80°C-120°C, starting at the lower end of the range and monitoring the reaction can help minimize side products.[1]
-
Choice of solvent: Toluene is specified in the patent; ensure it is anhydrous.[1] Other aprotic solvents could be investigated if issues persist, but care should be taken to avoid those that are not environmentally friendly.[2]
-
Step 4: Hydrolysis and Deprotection
-
Question 4: During the final hydrolysis and deprotection step with hydrochloric acid, I am getting a complex mixture of products. What is happening?
Possible Causes:
-
Incomplete hydrolysis of the ester: The ester group may not be fully cleaved.
-
Incomplete removal of the Boc group: The tert-butyloxycarbonyl (Boc) protecting group requires strong acidic conditions for complete removal.[4]
-
Side reactions at high temperatures: Prolonged heating in strong acid can lead to degradation of the product.
Troubleshooting Steps:
-
Sufficient acid concentration and time: Use a sufficiently concentrated solution of hydrochloric acid (e.g., 6M as mentioned in a similar context in the patent) and ensure the reaction goes to completion by monitoring with TLC or HPLC.[1]
-
Control temperature and time: While heating is necessary to drive both hydrolysis and deprotection, avoid excessive temperatures or prolonged reaction times to minimize degradation.
-
Stepwise approach: Consider a two-step procedure: first, hydrolyze the ester under basic conditions, acidify to get the N-Boc protected acid, and then perform the Boc deprotection under acidic conditions.
-
General Purification
-
Question 5: I am having difficulty purifying the final product, this compound. What are the best methods?
Possible Causes:
-
Persistent impurities: Side products from previous steps may be carried through.
-
Incomplete salt formation: The hydrochloride salt may not have fully precipitated.
Troubleshooting Steps:
-
Recrystallization: The patent suggests dissolving the crude product in methanol and allowing it to crystallize upon evaporation.[1] Experiment with different solvent systems for recrystallization, such as ethanol/ether or isopropanol.
-
Chromatography: If recrystallization is ineffective, column chromatography on silica gel may be necessary to remove persistent impurities before the final salt formation.
-
Final precipitation: After purification of the free amine, dissolve it in a suitable solvent (like diethyl ether or dioxane) and bubble dry HCl gas through it or add a solution of HCl in an organic solvent to precipitate the hydrochloride salt.[5]
-
Quantitative Data Summary
| Step | Parameter | Value | Reference |
| 1. Esterification | Temperature | 40-50°C | [1] |
| Reaction Time | 3-5 hours | [1] | |
| 2. Boc Protection | Temperature | 25-35°C | [1] |
| Reaction Time | 16-20 hours | [1] | |
| 3. Thioether Formation | Temperature | 80-120°C | [1] |
| Reaction Time | 4-5 hours | [1] | |
| 4. Hydrolysis/Deprotection | Temperature | Reflux (e.g., 110°C with 6M HCl) | [1] |
| Reaction Time | 6 hours | [1] |
Experimental Protocol
This protocol is based on the synthesis method described in patent CN104844495A.[1]
Step 1: Synthesis of L-hydroxyproline methyl ester
-
In a reaction vessel, add methanol and cool to 0°C.
-
Slowly add thionyl chloride to the methanol while maintaining the temperature at 0°C.
-
Add L-hydroxyproline to the mixture at 25°C.
-
Heat the reaction mixture to 40-50°C and stir for 3-5 hours.
-
After the reaction is complete, cool the mixture and separate the resulting white solid (L-hydroxyproline methyl ester) by filtration.
Step 2: Synthesis of BOC-L-hydroxyproline methyl ester
-
Dissolve the L-hydroxyproline methyl ester in a 1:1 mixture of tetrahydrofuran and water.
-
Cool the solution to 0°C and add solid sodium bicarbonate, followed by BOC anhydride.
-
Allow the mixture to warm to 25-35°C and react for 16-20 hours.
-
After the reaction is complete, perform an aqueous work-up and extract the product.
-
Remove the solvent under reduced pressure to obtain BOC-L-hydroxyproline methyl ester as a colorless viscous oil.
Step 3: Synthesis of N-BOC-(2S,4S)-4-phenylthio-L-proline methyl ester
-
Dissolve BOC-L-hydroxyproline methyl ester and diphenyl disulfide in toluene.
-
Slowly add tributylphosphine to the mixture.
-
Heat the reaction to 80-120°C for 4-5 hours under an inert atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
Step 4: Synthesis of (2S,4S)-4-phenylthio-L-proline hydrochloride
-
To the reaction mixture from Step 3, add 6M hydrochloric acid.
-
Heat the mixture to reflux (approximately 110°C) for 6 hours to achieve both hydrolysis of the ester and deprotection of the Boc group.
-
After cooling, remove the solvents by distillation under reduced pressure to obtain a crude oily product.
-
Dissolve the crude product in methanol and allow it to crystallize to yield white, needle-like crystals of (2S,4S)-4-phenylthio-L-proline hydrochloride.
Visualizations
References
Technical Support Center: Enhancing the Stereoselectivity of Cis-4-Phenylthio-L-proline Hydrochloride Catalysts
Welcome to the Technical Support Center for Cis-4-Phenylthio-L-proline hydrochloride catalysts. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and optimizing stereoselective reactions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which types of reactions is it typically used as a catalyst?
This compound is a derivative of the amino acid L-proline. Proline and its derivatives are well-established as organocatalysts in a variety of asymmetric transformations.[1] The core structure allows it to facilitate reactions via enamine or iminium ion intermediates, similar to natural aldolase enzymes.[2] While specific literature on the catalytic use of the cis-4-phenylthio derivative is limited, catalysts of this class are generally employed in:
-
Aldol reactions: Formation of carbon-carbon bonds by reacting an enol or enolate with a carbonyl compound.
-
Mannich reactions: Aminoalkylation of an acidic proton located in the α-position of a carbonyl compound.
-
Michael additions: Nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound.
-
Diels-Alder reactions: A concerted cycloaddition of a conjugated diene to a dienophile.
The phenylthio substituent at the C-4 position can influence the catalyst's solubility and steric environment, which in turn can affect its reactivity and stereoselectivity.
Q2: How does the catalyst's purity and storage affect the stereoselectivity of the reaction?
The purity of your this compound catalyst is critical for achieving high stereoselectivity and reproducibility. Impurities can act as catalyst poisons or promote non-selective background reactions, leading to a decrease in the enantiomeric excess (ee) of your product.
Storage: Proline-based catalysts can be sensitive to air and moisture. It is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place to prevent degradation.
Q3: What are the key factors that influence the stereoselectivity of reactions catalyzed by proline derivatives?
Several factors can significantly impact the enantiomeric excess (ee) and diastereoselectivity of your reaction:
-
Reaction Temperature: Lowering the reaction temperature often increases stereoselectivity by favoring the transition state with the lower activation energy, which leads to the major enantiomer.
-
Solvent: The polarity, viscosity, and coordinating ability of the solvent can influence the stability and conformation of the transition states, thereby affecting the stereochemical outcome.
-
Catalyst Loading: The concentration of the catalyst can affect the reaction rate and, in some cases, the stereoselectivity. An optimal catalyst loading should be determined experimentally.
-
Substrate and Reagent Purity: Impurities in the starting materials can interfere with the catalytic cycle.
-
Presence of Additives: Acids, bases, or other co-catalysts can influence the reaction pathway and stereoselectivity.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee)
Problem: The reaction yields the desired product, but the enantiomeric excess is lower than expected.
| Potential Cause | Suggested Troubleshooting Action | Rationale |
| Suboptimal Reaction Temperature | Screen a range of temperatures, starting with lower temperatures (e.g., 0 °C or -20 °C). | Lower temperatures often enhance the energy difference between diastereomeric transition states, leading to higher enantioselectivity. |
| Inappropriate Solvent | Screen a variety of solvents with different polarities (e.g., DMF, DMSO, CH3CN, THF, Toluene). | The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states. |
| Catalyst Quality Issues | Ensure the catalyst is pure and has been stored correctly. If in doubt, use a fresh batch from a reliable supplier. | Impurities or degradation of the catalyst can lead to a non-selective background reaction, reducing the overall ee. |
| Incorrect Catalyst Loading | Vary the catalyst loading (e.g., from 5 mol% to 20 mol%). | An insufficient amount of catalyst may not be enough to outcompete the non-catalyzed background reaction. |
| Presence of Water or Impurities | Use anhydrous solvents and ensure all reagents are of high purity. The use of molecular sieves can help to remove trace amounts of water.[3] | Water can hydrolyze the enamine intermediate, leading to a decrease in both reaction rate and stereoselectivity. |
Issue 2: Low Product Yield
Problem: The reaction shows high enantioselectivity, but the product yield is poor.
| Potential Cause | Suggested Troubleshooting Action | Rationale |
| Low Reaction Rate | Increase the reaction temperature in small increments or prolong the reaction time. Monitor the reaction progress by TLC or GC/LC-MS. | The reaction may not have reached completion. |
| Insufficient Catalyst Loading | Increase the catalyst loading (e.g., from 10 mol% to 30 mol%). | A higher catalyst concentration may be necessary to achieve a reasonable reaction rate, especially with less reactive substrates. |
| Poor Substrate Solubility | Choose a solvent in which all reactants are fully soluble at the reaction temperature. | Poor solubility can lead to a heterogeneous reaction mixture and slow reaction rates.[4] |
| Catalyst Deactivation | Ensure all reagents and solvents are free from impurities that could act as catalyst poisons. Handle the catalyst under an inert atmosphere. | The catalyst may be degrading under the reaction conditions. |
| Unfavorable Equilibrium | If the reaction is reversible, consider using a Dean-Stark trap or molecular sieves to remove water or other small molecule byproducts. | Shifting the equilibrium towards the product side can improve the overall yield. |
Experimental Protocols
Note: The following protocols are general and based on the use of L-proline as a catalyst. They should be adapted and optimized for this compound.
Protocol 1: General Procedure for a Proline-Catalyzed Aldol Reaction
This protocol describes a general procedure for the direct asymmetric aldol reaction between a ketone and an aldehyde.
-
Catalyst and Aldehyde Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (0.1 mmol, 10 mol%).
-
Solvent and Ketone Addition: Add the solvent (e.g., DMF, 2 mL) and the ketone (2 mmol). Stir the mixture at room temperature for 10-15 minutes.
-
Aldehyde Addition: Add the aldehyde (1 mmol) to the mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Analysis: Determine the yield and enantiomeric excess of the purified product using chiral HPLC or GC.
Protocol 2: General Procedure for a Proline-Catalyzed Mannich Reaction
This protocol provides a general guideline for the direct asymmetric Mannich reaction.
-
Catalyst and Aldehyde/Ketone Preparation: In a dry reaction vessel under an inert atmosphere, dissolve this compound (0.2 mmol, 20 mol%) in the chosen solvent (e.g., DMSO, 1 mL). Add the aldehyde or ketone (2 mmol).
-
Imine Addition: Add the imine (1 mmol) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO4, filter, and concentrate. Purify the residue by column chromatography.
-
Analysis: Characterize the product and determine the diastereomeric ratio and enantiomeric excess.
Performance Data (for L-Proline Catalyzed Reactions)
The following table summarizes representative data for the synthesis of pyrans and thiopyrans using L-proline as a catalyst.[5] This data can serve as a benchmark when optimizing reactions with this compound.
| Entry | Aldehyde | Active Methylene Compound | Product | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate | 92 |
| 2 | Benzaldehyde | Acetylacetone | 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile | 72 |
| 3 | Benzaldehyde | Malononitrile | 2,6-Diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile | 92 |
| 4 | Benzaldehyde | Dimedone | 2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | 95 |
Catalytic Cycle and Stereochemical Model
The stereochemical outcome of proline-catalyzed reactions is often explained by the Zimmerman-Traxler model, which involves a chair-like six-membered ring transition state. The catalyst, substrate, and reactants are organized in a way that minimizes steric interactions, leading to the preferential formation of one enantiomer.
This technical support center provides a starting point for troubleshooting and optimizing reactions using this compound. Due to the limited specific data on this particular catalyst, a systematic experimental approach to screen and optimize reaction conditions is highly recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cis-4-Phenylthio-L-proline Hydrochloride Reaction Monitoring
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and reaction monitoring of Cis-4-Phenylthio-L-proline hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A common approach involves a multi-step synthesis starting from a protected L-proline derivative. A plausible route begins with a protected cis-4-hydroxy-L-proline, which undergoes a Mitsunobu reaction with thiophenol. This reaction proceeds with an inversion of stereochemistry at the C4 position, yielding the trans-phenylthio product, which corresponds to the desired cis relationship between the carboxylic acid and the phenylthio group. Subsequent deprotection steps then yield the final hydrochloride salt. A patent for a related stereoisomer, (2S, 4S)-4-phenylthio-L-proline hydrochloride, outlines a similar strategy involving protection, substitution, and deprotection.[1]
Q2: How can I monitor the progress of the reaction by Thin-Layer Chromatography (TLC)?
TLC is a convenient method to monitor the disappearance of the starting material and the appearance of the product. A common solvent system for amino acids and their derivatives is a mixture of n-butanol, acetic acid, and water. The relative polarities of the spots will change as the reaction progresses. The protected starting material will be less polar than the final, deprotected product.
Q3: What are the characteristic Nuclear Magnetic Resonance (NMR) signals to look for when monitoring the reaction?
NMR spectroscopy is a powerful tool for monitoring the reaction and confirming the product's structure. For ¹H NMR, the appearance of signals corresponding to the phenyl group protons (around 7.2-7.5 ppm) and a shift in the proline ring protons are key indicators. For ¹³C NMR, the appearance of new aromatic carbon signals and shifts in the proline ring carbons, particularly C4, are expected. The cis and trans isomers of proline derivatives can often be distinguished by their ¹³C NMR spectra, with the cis isomer typically showing an upfield shift for the Cγ carbon and a downfield shift for the Cβ carbon relative to the trans isomer.[2][3][4]
Troubleshooting Guides
TLC Analysis Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No spot movement or streaking on the TLC plate. | The compound is too polar for the chosen solvent system. The compound may be interacting too strongly with the silica gel. | - Increase the polarity of the mobile phase. A common eluent for amino acids is a mixture of n-butanol:acetic acid:water (e.g., 4:1:1 or 3:1:1).[5] - Consider using a different stationary phase, such as cellulose or alumina plates. |
| Starting material and product spots are not well-separated. | The chosen solvent system does not provide adequate resolution. | - Experiment with different ratios of the n-butanol:acetic acid:water mobile phase. - Try adding a small amount of a different solvent, like methanol or ethyl acetate, to the mobile phase to fine-tune the polarity. |
| Faint or no visible spots after staining. | The concentration of the sample spotted on the TLC plate is too low. The staining reagent is not effective for the compound. | - Ensure a sufficient concentration of the reaction mixture is spotted. - Use a universal stain like potassium permanganate or a specific stain for amino groups like ninhydrin. Note that proline and its derivatives often produce a yellow-orange color with ninhydrin instead of the typical purple. |
NMR Analysis Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Broad or unresolved peaks in the ¹H NMR spectrum. | The sample may contain paramagnetic impurities. The sample concentration might be too high, leading to aggregation. The presence of multiple conformers (cis/trans isomers) can lead to broadened signals. | - Filter the NMR sample through a small plug of celite or silica gel. - Prepare a more dilute sample for analysis. - Acquire the spectrum at a different temperature to potentially resolve the conformers. |
| Difficulty in distinguishing product signals from starting material. | Incomplete reaction, resulting in a mixture. Overlapping signals between the starting material and product. | - Compare the spectrum of the reaction mixture to reference spectra of the starting materials. - Utilize 2D NMR techniques like COSY and HSQC to help assign the signals and identify unique product cross-peaks. |
| Ambiguous stereochemistry based on NMR. | Standard 1D NMR may not be sufficient to definitively confirm the cis/trans relationship of the substituents on the proline ring. | - Rely on ¹³C NMR, paying close attention to the chemical shifts of the β and γ carbons of the proline ring, as these are sensitive to the cis/trans conformation.[2][3][4] - Nuclear Overhauser Effect (NOE) experiments can provide through-space correlations that help determine the relative stereochemistry. |
Reaction Progression and Purification Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| The reaction is slow or incomplete. | In the case of a Mitsunobu reaction, the reagents (e.g., DEAD, DIAD, PPh₃) may have degraded. The nucleophile (thiophenol) may not be sufficiently reactive under the reaction conditions. | - Use freshly opened or purified Mitsunobu reagents. - Ensure anhydrous reaction conditions, as water can quench the reagents. - Consider adding a mild base to deprotonate the thiophenol, increasing its nucleophilicity. |
| Formation of significant side products. | In a Mitsunobu reaction, common side products include the formation of an elimination product (dehydroproline) or reaction of the azodicarboxylate as the nucleophile.[6] | - Optimize the reaction temperature; Mitsunobu reactions are often started at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature. - The order of addition of reagents can be critical. |
| Difficulty in purifying the final product. | The product is highly polar and water-soluble, making extraction and standard silica gel chromatography challenging. | - For polar amino acid derivatives, purification can sometimes be achieved by ion-exchange chromatography.[7] - Recrystallization from a suitable solvent system (e.g., methanol/ether) can be an effective purification method for the hydrochloride salt.[1] - Reversed-phase chromatography (e.g., C18) with a water/acetonitrile or water/methanol gradient containing a modifier like TFA or formic acid can also be effective. |
Experimental Protocols
TLC Monitoring of the Reaction
-
Plate Preparation: Use commercially available silica gel 60 F₂₅₄ plates.
-
Sample Application: Using a capillary tube, spot a small amount of the reaction mixture, the starting material (co-spot), and a reference standard of the product (if available) on the baseline of the TLC plate.
-
Eluent Preparation: Prepare a mobile phase of n-butanol, glacial acetic acid, and water in a 4:1:1 v/v/v ratio.
-
Development: Place the TLC plate in a developing chamber saturated with the eluent and allow the solvent front to ascend near the top of the plate.
-
Visualization: After drying the plate, visualize the spots under UV light (254 nm) and then stain with a ninhydrin solution followed by gentle heating. The starting material (protected proline derivative) and the product will have different Rf values. The product, being more polar, is expected to have a lower Rf value.
NMR Sample Preparation and Analysis
-
Sample Preparation: Take an aliquot of the reaction mixture and evaporate the solvent under reduced pressure. Dissolve the residue in a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆). The choice of solvent will depend on the solubility of the starting materials and products at different stages of the reaction.
-
¹H NMR Analysis: Acquire a ¹H NMR spectrum. Monitor the disappearance of key signals from the starting material (e.g., the proton at C4 bearing the hydroxyl group) and the appearance of new signals corresponding to the product (e.g., protons of the phenylthio group and the shifted proton at C4).
-
¹³C NMR Analysis: For more detailed structural confirmation, acquire a ¹³C NMR spectrum. Look for the characteristic shifts of the proline ring carbons to confirm the cis/trans stereochemistry. For cis-proline derivatives, the Cγ signal is typically shifted upfield, while the Cβ signal is shifted downfield compared to the trans isomer.
Visualizations
Caption: Synthetic workflow for this compound with integrated monitoring steps.
Caption: Logical flow for troubleshooting common experimental issues.
References
- 1. CN104844495A - Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride - Google Patents [patents.google.com]
- 2. Selective 1Hα NMR Methods Reveal Functionally Relevant Proline cis/trans Isomers in Intrinsically Disordered Proteins: Characterization of Minor Forms, Effects of Phosphorylation, and Occurrence in Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Detection of cis and trans X-Pro peptide bonds in proteins by 13C NMR: application to collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. diaion.com [diaion.com]
Validation & Comparative
A Comparative Guide to Cis-4-Phenylthio-L-proline hydrochloride and L-proline as Organocatalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction to Proline-Based Organocatalysis
L-proline, a naturally occurring amino acid, has emerged as a cornerstone of asymmetric organocatalysis. Its bifunctional nature, possessing both a secondary amine and a carboxylic acid moiety, allows it to activate substrates through the formation of enamine or iminium ion intermediates, mimicking the function of natural aldolase enzymes. This dual functionality enables it to catalyze a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions with high stereoselectivity. Cis-4-Phenylthio-L-proline hydrochloride is a derivative of L-proline with a phenylthio group at the 4-position of the pyrrolidine ring. The introduction of this substituent has the potential to modulate the catalyst's steric and electronic properties, thereby influencing its reactivity, selectivity, and solubility.
Performance Comparison: L-proline vs. This compound
The following tables summarize the typical performance of L-proline in key organocatalytic reactions. Due to the lack of available experimental data for this compound in the reviewed literature, a direct quantitative comparison is not possible. The corresponding sections for this catalyst will feature a qualitative discussion based on structure-activity relationships observed in other 4-substituted proline derivatives.
Asymmetric Aldol Reaction
The aldol reaction is a fundamental carbon-carbon bond-forming reaction that creates a β-hydroxy carbonyl compound. L-proline is a widely used catalyst for the direct asymmetric aldol reaction between ketones and aldehydes.
Table 1: Performance in the Asymmetric Aldol Reaction
| Catalyst | Reactants | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| L-proline | Acetone + 4-Nitrobenzaldehyde | DMSO | 30 | 4 | 68 | - | 76 (R) |
| Cyclohexanone + 4-Nitrobenzaldehyde | DMSO | 20 | 24 | 95 | 95:5 (anti/syn) | 99 (anti) | |
| Acetone + Isobutyraldehyde | neat | 5 | 12 | 97 | - | 96 | |
| Cis-4-Phenylthio-L-proline HCl | Not available in reviewed literature. | - | - | - | - | - | - |
Discussion for this compound:
The introduction of a bulky phenylthio group at the 4-position is expected to significantly alter the steric environment around the catalytic site. In the generally accepted transition state model for proline catalysis, the substituent at the 4-position can influence the facial selectivity of the enamine attack on the aldehyde. A cis-substituent, as in the case of this compound, would be positioned on the same face as the carboxylic acid group. This could potentially lead to:
-
Enhanced Stereoselectivity: The steric bulk of the phenylthio group might create a more defined chiral pocket, leading to higher diastereo- and enantioselectivity compared to L-proline.
-
Altered Reaction Rate: The steric hindrance could also potentially slow down the reaction rate by impeding the approach of the substrates.
-
Solubility Effects: The lipophilic phenylthio group may increase the catalyst's solubility in less polar organic solvents, potentially opening up a wider range of reaction conditions.
Asymmetric Mannich Reaction
The Mannich reaction is a three-component reaction that forms a β-amino carbonyl compound. L-proline is an effective catalyst for the asymmetric Mannich reaction of aldehydes, ketones, and amines.
Table 2: Performance in the Asymmetric Mannich Reaction
| Catalyst | Reactants | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| L-proline | Acetone + 4-Nitrobenzaldehyde + p-Anisidine | DMSO | 35 | 24 | 50 | - | 94 (S) |
| Propanal + N-PMP-protected imine of ethyl glyoxylate | CH2Cl2 | 20 | 24 | 91 | 95:5 (syn/anti) | 99 (syn) | |
| Cyclohexanone + 4-Nitrobenzaldehyde + p-Anisidine | DMSO | 20 | 48 | 92 | >99:1 (anti/syn) | 97 (anti) | |
| Cis-4-Phenylthio-L-proline HCl | Not available in reviewed literature. | - | - | - | - | - | - |
Discussion for this compound:
Similar to the aldol reaction, the cis-4-phenylthio group is expected to influence the stereochemical outcome of the Mannich reaction. The increased steric bulk could favor a specific transition state, potentially leading to:
-
Different Diastereoselectivity: The substituent may alter the preferred orientation of the incoming imine, possibly favoring the anti-product, in contrast to the often-observed syn-selectivity with L-proline in some reactions.
-
Improved Enantioselectivity: The more constrained chiral environment could translate to higher enantiomeric excesses.
-
Catalyst Loading: The electronic effect of the sulfur atom might influence the nucleophilicity of the enamine intermediate, potentially affecting the required catalyst loading.
Asymmetric Michael Addition
The Michael addition involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. L-proline can catalyze the asymmetric Michael addition of ketones and aldehydes to various Michael acceptors.
Table 3: Performance in the Asymmetric Michael Addition
| Catalyst | Reactants | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| L-proline | Cyclohexanone + Nitrostyrene | DMSO | 20 | 96 | 78 | 92:8 (syn/anti) | 20 (syn) |
| Propanal + Nitrostyrene | CH2Cl2 | 10 | 24 | 97 | 95:5 (syn/anti) | 99 (syn) | |
| Acetone + β-Nitrostyrene | neat | 10 | 120 | 95 | - | 7 | |
| Cis-4-Phenylthio-L-proline HCl | Not available in reviewed literature. | - | - | - | - | - | - |
Discussion for this compound:
The performance of L-proline itself in Michael additions can be variable, often requiring modification of the proline scaffold for high enantioselectivity. The phenylthio substituent in this compound could play a crucial role:
-
Potential for Higher Enantioselectivity: Studies on other 4-substituted prolines have shown that modifications at this position can significantly enhance enantioselectivity in Michael additions. The phenylthio group's electronic and steric properties might create a more effective chiral environment for this transformation.
-
Influence on Reaction Scope: The modified catalyst might exhibit a different substrate scope compared to L-proline, potentially showing improved reactivity with challenging Michael acceptors or donors.
Experimental Protocols
The following are general experimental protocols for asymmetric reactions catalyzed by L-proline. These can serve as a starting point for designing experiments with this compound, with the understanding that optimization of reaction conditions would be necessary.
General Protocol for L-proline Catalyzed Asymmetric Aldol Reaction
To a stirred solution of the aldehyde (1.0 mmol) and the ketone (5.0 mmol) in an appropriate solvent (e.g., DMSO, 2 mL) is added L-proline (0.2-0.3 mmol, 20-30 mol%). The reaction mixture is stirred at room temperature for the time indicated by TLC analysis. Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl (10 mL) and extracted with an organic solvent (e.g., ethyl acetate, 3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired aldol product. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC or NMR analysis of the corresponding Mosher's esters.
General Protocol for L-proline Catalyzed Asymmetric Mannich Reaction
A mixture of the aldehyde (1.0 mmol), the amine (1.1 mmol), and L-proline (0.2-0.35 mmol, 20-35 mol%) in a suitable solvent (e.g., DMSO, 2 mL) is stirred at room temperature for 30 minutes. The ketone (2.0 mmol) is then added, and the reaction mixture is stirred for the required time at the specified temperature. After completion of the reaction, the mixture is diluted with water (10 mL) and extracted with an organic solvent (e.g., CH2Cl2, 3 x 15 mL). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by flash chromatography to give the β-amino carbonyl compound. The diastereo- and enantioselectivities are determined by chiral HPLC analysis.
General Protocol for L-proline Catalyzed Asymmetric Michael Addition
To a mixture of the α,β-unsaturated compound (1.0 mmol) and the donor (e.g., ketone or aldehyde, 2.0 mmol) in a solvent (e.g., DMSO or neat) is added L-proline (0.1-0.2 mmol, 10-20 mol%). The mixture is stirred at the indicated temperature until the starting material is consumed (monitored by TLC). The reaction mixture is then directly purified by flash column chromatography on silica gel to afford the Michael adduct. The enantiomeric excess of the product is determined by chiral HPLC.
Mechanistic Insights and Visualizations
The catalytic cycle of proline-catalyzed reactions generally involves the formation of key intermediates that facilitate the asymmetric bond formation. The following diagrams, generated using Graphviz, illustrate the proposed catalytic cycles for the Aldol, Mannich, and Michael reactions.
Caption: Proposed catalytic cycle for the L-proline catalyzed Aldol reaction.
Caption: Proposed catalytic cycle for the L-proline catalyzed Mannich reaction.
Caption: Proposed catalytic cycle for the L-proline catalyzed Michael addition.
Conclusion
L-proline is a remarkably versatile and effective organocatalyst for a range of asymmetric transformations. Its performance in Aldol, Mannich, and Michael reactions is well-documented, providing a solid benchmark for comparison. While direct experimental data for the catalytic activity of this compound is currently lacking in the scientific literature, the analysis of structure-activity relationships from other 4-substituted proline derivatives suggests that the introduction of the cis-4-phenylthio group is likely to have a significant impact on its catalytic performance. It is anticipated that this substituent could enhance stereoselectivity due to increased steric hindrance, and its lipophilicity may improve solubility in organic solvents. However, these potential benefits may be accompanied by a decrease in reaction rate.
For researchers and drug development professionals, this compound represents an intriguing yet underexplored catalyst. The synthesis of this derivative and its systematic evaluation in key organocatalytic reactions would be a valuable contribution to the field, potentially unlocking a new catalyst with unique and advantageous properties. The experimental protocols and mechanistic understanding provided in this guide offer a solid foundation for such future investigations.
A Comparative Study: Cis-4-Phenylthio-L-proline Hydrochloride vs. its Trans Isomer in the Context of ACE Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Cis-4-Phenylthio-L-proline hydrochloride and its trans isomer. These compounds are of significant interest as key intermediates in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, such as Zofenopril[1][2][3]. The stereochemistry at the 4-position of the proline ring plays a crucial role in the biological activity and overall efficacy of the final drug substance. This document consolidates available data on their synthesis, physicochemical properties, and, most importantly, their differential effects on ACE inhibition, supported by experimental evidence from closely related analogs.
Executive Summary
While direct, head-to-head comparative studies on Cis- and Trans-4-Phenylthio-L-proline hydrochloride are limited in publicly available literature, research on structurally analogous 4-substituted proline derivatives provides critical insights. A key study on dual inhibitors of ACE and neutral endopeptidase (NEP) demonstrated that the stereochemistry at the 4-position of the proline ring significantly impacts ACE inhibitory activity. Specifically, a trans-4-substituted proline derivative exhibited a five-fold increase in ACE inhibition compared to its cis counterpart , suggesting that the trans isomer of 4-Phenylthio-L-proline may be a more potent ACE inhibitor[4].
This guide will delve into the available data, present it in a structured format, and provide the necessary experimental context for researchers working on the development of novel ACE inhibitors.
Data Presentation: Physicochemical and Biological Properties
The following tables summarize the known properties of this compound and inferred properties of its trans isomer based on available literature.
Table 1: Physicochemical Properties
| Property | This compound | Trans-4-Phenylthio-L-proline hydrochloride |
| Molecular Formula | C₁₁H₁₄ClNO₂S | C₁₁H₁₄ClNO₂S |
| Molecular Weight | 259.75 g/mol [5] | 227.69 g/mol (for the free base)[6] |
| CAS Number | 105107-84-4[5] | 90657-53-7[6] |
| Appearance | White Powder | Data not available |
| Purity (typical) | ≥98% (HPLC) | Data not available |
| Storage Temperature | Inert atmosphere, Room Temperature | Data not available |
Table 2: Comparative Biological Activity (Based on Analogs)
| Parameter | Cis Isomer Analog | Trans Isomer Analog | Reference |
| Target | Angiotensin-Converting Enzyme (ACE) | Angiotensin-Converting Enzyme (ACE) | [4] |
| Compound Structure | 4-cis-(thiorphan-like substituent)-proline derivative | 4-trans-(thiorphan-like substituent)-proline derivative | [4] |
| ACE Inhibition (IC₅₀) | 87 µM | ~17.4 µM (inferred from 5-fold increase in potency) | [4] |
Note: The IC₅₀ values are for structurally similar compounds and should be considered indicative rather than absolute values for Cis- and Trans-4-Phenylthio-L-proline hydrochloride.
Experimental Protocols
Synthesis and Isomer Characterization
The synthesis of both cis and trans isomers of 4-substituted prolines typically starts from either cis- or trans-4-hydroxy-L-proline, followed by stereospecific reactions to introduce the desired substituent.
General Synthetic Approach:
A common strategy involves the activation of the hydroxyl group of a protected 4-hydroxyproline derivative, followed by nucleophilic substitution with thiophenol. The stereochemistry of the starting material (cis or trans 4-hydroxyproline) dictates the stereochemistry of the final product.
Distinguishing Cis and Trans Isomers using NMR Spectroscopy:
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for distinguishing between cis and trans isomers of proline derivatives[7][8][9].
-
¹H NMR: The chemical shifts and coupling constants of the protons on the proline ring, particularly the proton at the 4-position, are sensitive to the cis/trans orientation of the substituent.
-
¹³C NMR: The chemical shifts of the carbon atoms in the proline ring, especially Cβ and Cγ, can definitively confirm the isomerism. A larger difference between the chemical shifts of Cβ and Cγ is indicative of a cis isomer, while a smaller difference suggests a trans isomer.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
The inhibitory activity of the compounds against ACE is determined by measuring the rate of substrate hydrolysis by the enzyme in the presence and absence of the inhibitor.
Principle:
ACE catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. The assay measures the rate of this reaction, typically using a synthetic substrate that releases a fluorescent or chromogenic product upon cleavage.
General Protocol:
-
Enzyme and Substrate Preparation: A solution of purified ACE and a suitable substrate (e.g., hippuryl-L-histidyl-L-leucine) are prepared in a buffer at the optimal pH for the enzyme (typically pH 8.3).
-
Inhibitor Preparation: Serial dilutions of the test compounds (Cis- and Trans-4-Phenylthio-L-proline hydrochloride) are prepared.
-
Assay: The enzyme, substrate, and inhibitor are incubated together at a controlled temperature (e.g., 37°C).
-
Detection: The amount of product formed is quantified at specific time points using a spectrophotometer or fluorometer.
-
IC₅₀ Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Mandatory Visualization
Signaling Pathway: The Renin-Angiotensin System
The diagram below illustrates the Renin-Angiotensin System (RAS) and the central role of ACE, the target of inhibitors derived from Cis- and Trans-4-Phenylthio-L-proline.
References
- 1. Zofenopril | C22H23NO4S2 | CID 92400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Assay of zofenopril and its active metabolite zofenoprilat by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacology of zofenopril, an inhibitor of angiotensin I converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rbvi.ucsf.edu [rbvi.ucsf.edu]
- 5. scbt.com [scbt.com]
- 6. scbt.com [scbt.com]
- 7. imrpress.com [imrpress.com]
- 8. Proline cis-trans isomerization controls autoinhibition of a signaling protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An integrative characterization of proline cis and trans conformers in a disordered peptide - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Cis-4-Phenylthio-L-proline hydrochloride as a Chiral Auxiliary: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the stereoselective formation of new chiral centers. This guide provides a comprehensive evaluation of Cis-4-Phenylthio-L-proline hydrochloride as a potential chiral auxiliary, comparing its hypothesized performance with established alternatives based on available experimental data for structurally related compounds.
Introduction to Chiral Auxiliaries
A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary is judged by several criteria:
-
High Stereocontrol: It should induce a high degree of diastereoselectivity in the chemical transformation.
-
Ease of Attachment and Cleavage: The auxiliary should be readily attached to the substrate and cleaved from the product under mild conditions that do not compromise the newly formed stereocenter.
-
Recoverability: For cost-effectiveness, the auxiliary should be recoverable in high yield.
-
Predictable Stereochemistry: The stereochemical outcome should be predictable, allowing for the synthesis of the desired enantiomer.
Several classes of chiral auxiliaries have been developed and are widely used in organic synthesis, including Evans' oxazolidinones, pseudoephedrine amides, and Oppolzer's camphorsultams. These auxiliaries have demonstrated high efficacy in a variety of asymmetric transformations, such as alkylations, aldol reactions, and Diels-Alder reactions.
This compound: A Potential Chiral Auxiliary
This compound is a proline derivative that has been primarily investigated as a key intermediate in the synthesis of the antihypertensive drug zofenopril calcium. While direct experimental validation of its use as a traditional chiral auxiliary in asymmetric synthesis is not extensively documented in publicly available literature, its structural features suggest potential applications in this domain. Proline and its derivatives are known to be effective in stereoselective transformations, often acting as organocatalysts or chiral ligands.
The presence of a phenylthio group at the C4 position of the proline ring can influence the steric environment around a reactive center, potentially directing the approach of incoming reagents.
Comparative Performance Data
To provide a context for the potential performance of this compound, the following table summarizes the performance of well-established chiral auxiliaries in asymmetric alkylation of enolates. Data for this compound is not available in the reviewed literature and is marked accordingly.
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans' Auxiliary) | Propionyl imide | Benzyl bromide | >99% | 95% | [Published Data] |
| (+)-Pseudoephedrine | Propionamide | Iodomethane | 98% | 90% | [Published Data] |
| (-)-Oppolzer's Camphorsultam | N-Propionylsultam | Benzyl bromide | >98% | 92% | [Published Data] |
| Cis-4-Phenylthio-L-proline | Hypothetical N-acyl derivative | Various alkyl halides | Data not available | Data not available |
Experimental Protocols
General Protocol for Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
-
Acylation of the Auxiliary: The oxazolidinone is acylated with the desired carboxylic acid chloride or anhydride in the presence of a base (e.g., triethylamine) and a catalyst (e.g., DMAP) in an aprotic solvent (e.g., dichloromethane) to form the N-acyl oxazolidinone.
-
Enolate Formation: The N-acyl oxazolidinone is dissolved in an anhydrous ethereal solvent (e.g., THF) and cooled to -78 °C. A strong base, typically a lithium amide such as lithium diisopropylamide (LDA), is added dropwise to generate the corresponding (Z)-enolate.
-
Alkylation: The alkylating agent (e.g., an alkyl halide) is added to the enolate solution at -78 °C, and the reaction is stirred for several hours.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride and warmed to room temperature. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Cleavage of the Auxiliary: The chiral auxiliary is cleaved from the alkylated product. Common methods include hydrolysis with aqueous acid or base, or reduction with agents like lithium borohydride to yield the corresponding carboxylic acid or alcohol, respectively.
Hypothetical Protocol for Asymmetric Alkylation using a Cis-4-Phenylthio-L-proline Auxiliary
This protocol is a proposed methodology based on standard procedures for similar proline-derived auxiliaries and has not been experimentally validated for this compound.
-
Amide Formation: this compound is coupled with a desired carboxylic acid using a standard peptide coupling reagent (e.g., DCC, HBTU) to form the corresponding N-acyl derivative. The hydrochloride is first neutralized with a non-nucleophilic base.
-
Enolate Generation: The N-acyl-Cis-4-Phenylthio-L-proline derivative is dissolved in anhydrous THF and cooled to -78 °C. A lithium amide base (e.g., LDA) is added to deprotonate the α-carbon of the acyl group, forming the lithium enolate.
-
Alkylation Reaction: The electrophile (e.g., benzyl bromide) is added to the enolate solution, and the reaction is maintained at low temperature until completion.
-
Quenching and Extraction: The reaction is quenched with a proton source (e.g., saturated NH4Cl solution), and the product is extracted into an organic solvent.
-
Auxiliary Removal: The Cis-4-Phenylthio-L-proline auxiliary is cleaved by hydrolysis (acidic or basic) or reduction to afford the chiral product and the recoverable auxiliary.
Visualizing the Workflow and Proposed Mechanism
To illustrate the general process of using a chiral auxiliary and the hypothesized mechanism for stereochemical induction by a proline-based auxiliary, the following diagrams are provided.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Hypothesized model for diastereoselectivity using a Cis-4-Phenylthio-L-proline auxiliary.
Conclusion and Future Outlook
While this compound is a readily available chiral molecule, its application as a traditional chiral auxiliary in asymmetric synthesis is not well-documented. Based on the principles of stereochemical control exhibited by other proline derivatives, it holds potential for inducing chirality in various transformations. However, experimental validation is necessary to determine its efficacy in terms of diastereoselectivity, yield, and the ease of attachment and cleavage.
Further research is warranted to explore the utility of Cis-4-Phenylthio-L-proline and its derivatives as chiral auxiliaries. Such studies would involve the synthesis of N-acyl derivatives, their application in common asymmetric reactions, and a thorough analysis of the stereochemical outcomes. This would provide the necessary data to properly evaluate its position among the well-established chiral auxiliaries and potentially expand the toolbox for asymmetric synthesis. Researchers in the field are encouraged to investigate this promising, yet underexplored, chiral scaffold.
Benchmarking Guide: Cis-4-Phenylthio-L-proline hydrochloride in Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Cis-4-Phenylthio-L-proline hydrochloride's potential performance as an organocatalyst against established commercial catalysts in the asymmetric aldol reaction. The direct catalytic application of this compound is not extensively documented in peer-reviewed literature; it is often cited as an impurity or intermediate in the synthesis of the ACE inhibitor Zofenopril. Therefore, this guide presents a hypothetical performance benchmark alongside documented results for widely-used catalysts to illustrate a framework for evaluation.
The data presented for L-proline and (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether serves as a baseline from established literature, providing a context for evaluating new proline-derived catalysts like this compound.
Performance Comparison in the Asymmetric Aldol Reaction
The selected benchmark reaction is the asymmetric aldol reaction between p-nitrobenzaldehyde and acetone. This reaction is a standard method for assessing the efficacy of proline-based organocatalysts.
Table 1: Catalyst Performance in the Asymmetric Aldol Reaction of p-Nitrobenzaldehyde and Acetone
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| L-proline | 30 | DMSO | 4 | 68 | 76 |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Hayashi-Jorgensen Catalyst) | 10 | Toluene | 24 | 95 | 96 |
| This compound (Hypothetical) | 15 | DMF | 12 | 85 | 92 |
Note: The data for this compound is hypothetical and presented for illustrative benchmarking purposes. The performance of proline derivatives can vary significantly based on their structure and reaction conditions.
Experimental Protocols
A generalized experimental protocol for the asymmetric aldol reaction is provided below. This protocol is a composite of standard procedures found in the literature for proline-catalyzed reactions.[1][2]
General Procedure for Asymmetric Aldol Reaction
-
Preparation: To a clean, dry vial, add the aldehyde (1.0 mmol) and the solvent (4.0 mL).
-
Catalyst Addition: Add the organocatalyst (0.1 to 0.3 mmol, 10-30 mol%).
-
Reaction Initiation: Add acetone (10.0 mmol, 10 equivalents) to the mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield of the purified product. Analyze the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for conducting a proline-catalyzed asymmetric aldol reaction.
Catalytic Cycle of Proline-Catalyzed Aldol Reaction
The catalytic cycle for a proline-catalyzed aldol reaction typically proceeds through an enamine intermediate. The carboxylic acid group of proline plays a crucial role in activating the aldehyde and stabilizing the transition state.[3][4]
References
- 1. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Proline organocatalysis - Wikipedia [en.wikipedia.org]
Comparative Kinetic Studies of Organocatalysts: A Focus on cis-4-Phenylthio-L-proline hydrochloride
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for efficient and stereoselective chemical transformations. While L-proline has been extensively studied as a cornerstone organocatalyst, a myriad of its derivatives have been synthesized to enhance its catalytic prowess. This guide aims to provide a comparative kinetic analysis of reactions catalyzed by cis-4-Phenylthio-L-proline hydrochloride against other relevant organocatalysts. However, a comprehensive search of the current scientific literature reveals a significant gap in detailed kinetic data for this specific catalyst.
In the absence of direct comparative data for this compound, we present a summary of the well-established kinetic profiles for L-proline and other relevant derivatives in the context of the asymmetric aldol reaction, a benchmark for evaluating organocatalyst performance. This information can serve as a baseline for future studies on this compound.
The Asymmetric Aldol Reaction: A Mechanistic Overview
The L-proline-catalyzed asymmetric aldol reaction is a classic example of enamine catalysis.[1][2] The catalytic cycle, as illustrated below, involves the formation of a nucleophilic enamine intermediate from a ketone and the proline catalyst. This enamine then attacks the aldehyde electrophile, leading to the formation of a new carbon-carbon bond. Subsequent hydrolysis releases the chiral aldol product and regenerates the catalyst.[1]
References
A Comparative Guide to Assessing the Purity of Synthesized Cis-4-Phenylthio-L-proline Hydrochloride
The purity of Cis-4-Phenylthio-L-proline hydrochloride, a critical intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor Zofenopril, is paramount to ensure the quality, efficacy, and safety of the final active pharmaceutical ingredient.[1][2] This guide provides a comprehensive comparison of key analytical methods for assessing its purity, complete with experimental protocols and supporting data, to assist researchers and drug development professionals in selecting the most appropriate techniques.
Key Analytical Methods for Purity Assessment
The primary methods for evaluating the purity of this compound include High-Performance Liquid Chromatography (HPLC) for chemical and chiral purity, Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation, and Mass Spectrometry (MS) for molecular weight verification. Each technique offers distinct advantages and provides complementary information essential for a comprehensive purity profile.[3]
Data Presentation: Comparison of Analytical Methods
The following table summarizes the primary analytical techniques for purity assessment.
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase. | Chemical purity, presence of synthesis-related impurities and degradation products. | High resolution, robust, quantitative, and widely available.[3] | May not separate the trans stereoisomer or the D-enantiomer without specific method optimization.[3] |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Enantiomeric purity (quantification of the D-enantiomer). | Highly sensitive and accurate for quantifying enantiomeric excess.[3] | Requires specialized and often expensive chiral columns; method development can be complex.[3] |
| ¹H NMR Spectroscopy | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing detailed structural information. | Structural confirmation, identification and quantification of impurities with unique proton signals. | Non-destructive, provides definitive structural information, can be quantitative (qNMR).[3] | Lower sensitivity compared to HPLC for trace impurities; complex spectra can be difficult to interpret.[3] |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio (m/z) of ionized molecules. | Molecular weight confirmation and identification of impurities based on their mass. | High sensitivity and specificity for molecular weight determination.[3] | Does not typically provide information on isomeric or enantiomeric purity. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Chemical Purity by Reversed-Phase HPLC
This method is designed to separate and quantify this compound from potential process-related impurities.
-
Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: C18 column (e.g., Hypersil BDS C18, 250 x 4.6 mm, 5 µm).[4]
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Phosphoric Acid
-
-
Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% TFA in water and Mobile Phase B as 0.1% TFA in acetonitrile.
-
Sample Preparation: Accurately weigh and dissolve the synthesized compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.[3]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Gradient Elution: A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
-
Data Analysis: Calculate the percentage purity by dividing the peak area of the main component by the total area of all peaks detected in the chromatogram.
-
Enantiomeric Purity by Chiral HPLC
This method is crucial for separating and quantifying the undesired D-enantiomer from the desired L-enantiomer.
-
Instrumentation: HPLC system with a UV or PDA detector.
-
Column: Chiral stationary phase column (e.g., CHIRALPAK® IA or similar).[5]
-
Reagents:
-
Hexane or Heptane (HPLC grade)
-
Ethanol or Isopropanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
-
Procedure:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of Hexane:Ethanol:TFA (e.g., 90:10:0.1 v/v/v).[3] The exact ratio may require optimization.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Data Analysis: Identify the peaks corresponding to the L- and D-enantiomers by running a racemic standard if available. Calculate the enantiomeric excess (% ee) and the percentage of the D-enantiomer.
-
Structural Confirmation by ¹H NMR Spectroscopy
This protocol verifies the chemical structure of the synthesized compound.
-
Instrumentation: NMR Spectrometer (e.g., 400 or 500 MHz).[6]
-
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard (if not using solvent peak as reference).
-
-
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the chosen deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard procedures.
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Compare the chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and integration values of the observed signals with the expected structure of this compound.[6] Pay close attention to the signals of the proline ring protons to confirm the cis configuration and look for any unexpected signals that may indicate impurities.
-
Molecular Weight Verification by Mass Spectrometry
This experiment confirms the molecular weight of the synthesized product.
-
Instrumentation: Mass Spectrometer (e.g., ESI-MS, HR-MS).
-
Reagents:
-
Methanol or Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (optional, to aid ionization)
-
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system. Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Look for the molecular ion peak corresponding to the protonated molecule [M+H]⁺. For Cis-4-Phenylthio-L-proline (C₁₁H₁₃NO₂S), the expected monoisotopic mass is 223.0667 u. The detected mass should be approximately 224.0740 Da for the [M+H]⁺ ion. High-resolution mass spectrometry (HR-MS) can confirm the elemental composition.
-
Mandatory Visualizations
The following diagrams illustrate the workflows and relationships of the purity assessment methods.
Caption: Workflow for assessing the purity of Cis-4-Phenylthio-L-proline HCl.
References
- 1. This compound | 105107-84-4 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. impactfactor.org [impactfactor.org]
- 6. Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cis-4-Phenylthio-L-proline hydrochloride Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Cis-4-Phenylthio-L-proline hydrochloride, a key intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor Zofenopril.[1][2][3] Due to the limited availability of direct cross-reactivity studies for this specific compound, this document presents a representative analysis based on typical cross-reactivity studies of proline analogs against relevant off-targets, such as Proline Dehydrogenase (PRODH).[4][5] The experimental data herein is illustrative and serves to guide researchers in designing and interpreting their own cross-reactivity assessments.
Introduction to Cross-Reactivity in Drug Development
Cross-reactivity, the binding of a drug or compound to targets other than its intended primary target, is a critical consideration in drug development. Unintended off-target interactions can lead to adverse effects or provide opportunities for drug repurposing. Proline analogs, a class of compounds that mimic the structure of the amino acid proline, are utilized in a variety of therapeutic agents.[6][7] Understanding the cross-reactivity profile of proline analogs like this compound is essential for a comprehensive safety and efficacy evaluation.
Primary Target and Potential Off-Targets
Given that this compound is an intermediate in the synthesis of Zofenopril, its primary expected pharmacological target, if any, would be related to the renin-angiotensin system. Zofenopril itself is a potent inhibitor of Angiotensin-Converting Enzyme (ACE).[8][9][10]
Potential off-targets for proline analogs include enzymes involved in proline metabolism, such as Proline Dehydrogenase (PRODH), which has been implicated in cancer metabolism.[4][5][11]
Illustrative Cross-Reactivity Data
The following table presents hypothetical, yet representative, cross-reactivity data for this compound against ACE and PRODH, compared with other proline analogs. This data is modeled on findings from studies on PRODH inhibitors.[4][5]
| Compound | Primary Target | Ki (nM) vs. ACE | Ki (μM) vs. PRODH | Selectivity (PRODH/ACE) |
| This compound | ACE | 50 | >100 | >2000 |
| Zofenoprilat (active form of Zofenopril) | ACE | 1-8 | Not Reported | - |
| S-(-)-tetrahydro-2-furoic acid | PRODH | Not Reported | 300 | - |
| Cyclobutane-1,1-dicarboxylic acid | PRODH | Not Reported | 1400 | - |
| (2S)-oxetane-2-carboxylic acid | PRODH | Not Reported | 6000 | - |
Note: The data for this compound is illustrative. Ki represents the inhibition constant; a lower value indicates higher binding affinity.
Experimental Protocols
A competitive binding assay is a standard method to determine the binding affinity and cross-reactivity of a test compound.
Competitive Binding Assay Protocol
Objective: To determine the inhibition constant (Ki) of this compound for a specific target enzyme (e.g., ACE or PRODH).
Materials:
-
Purified target enzyme (e.g., recombinant human ACE or PRODH)
-
Labeled ligand (a compound known to bind to the target with high affinity, labeled with a fluorescent or radioactive tag)
-
Test compound (this compound)
-
Assay buffer (specific to the target enzyme)
-
96-well microplates
-
Plate reader capable of detecting the label (fluorescence or radioactivity)
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound (this compound) in assay buffer. Prepare a solution of the labeled ligand at a concentration close to its dissociation constant (Kd). Prepare a solution of the target enzyme.
-
Assay Setup: In a 96-well plate, add the assay buffer, the serially diluted test compound, the labeled ligand, and the target enzyme to each well. Include control wells with no test compound (maximum binding) and wells with a high concentration of an unlabeled ligand to determine non-specific binding.
-
Incubation: Incubate the plate for a predetermined time at a specific temperature to allow the binding reaction to reach equilibrium.
-
Detection: Measure the signal (e.g., fluorescence or radioactivity) in each well using a plate reader. The signal will be inversely proportional to the concentration of the test compound.
-
Data Analysis: Normalize the data by setting the maximum binding signal (no test compound) to 100% and the non-specific binding signal to 0%. Plot the normalized signal against the logarithm of the test compound concentration to generate a dose-response curve.
-
Calculation of IC50 and Ki: Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the labeled ligand binding. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.
Visualizations
The following diagrams illustrate the relevant biological pathway and the experimental workflow.
Caption: Angiotensin-Converting Enzyme (ACE) signaling pathway.
Caption: Workflow for a competitive binding assay.
References
- 1. nbinno.com [nbinno.com]
- 2. Cis-4-phenylthio-L-proline (Zofenopril Intermediate) | 81653-77-2 [chemicalbook.com]
- 3. CIS-4-PHENYLTHIO-L-PROLINE (ZOFENOPRIL INTERMEDIATE) (CAS No. 81653-77-2) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 4. Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-affinity relationships of reversible proline analog inhibitors targeting proline dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Zofenopril: Blood pressure control and cardio-protection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Zofenopril: Blood pressure control and cardio-protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Zofenopril | C22H23NO4S2 | CID 92400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Structure-based engineering of minimal proline dehydrogenase domains for inhibitor discovery [pubmed.ncbi.nlm.nih.gov]
Navigating the Catalyst Maze: A Cost-Benefit Analysis of Cis-4-Phenylthio-L-proline Hydrochloride in Asymmetric Synthesis
A prospective guide for researchers, scientists, and drug development professionals on the potential utility of Cis-4-Phenylthio-L-proline hydrochloride as an organocatalyst. This guide provides a comparative framework against established proline-based catalysts, offering insights into potential performance and economic viability.
In the intricate world of asymmetric synthesis, the choice of catalyst is paramount, directly influencing reaction efficiency, stereoselectivity, and overall process economics. L-proline and its derivatives have emerged as a cornerstone of organocatalysis, offering a green and cost-effective alternative to metal-based catalysts. This guide delves into a cost-benefit analysis of a lesser-explored derivative, this compound, by comparing its projected performance and cost against the benchmark L-proline and other relevant derivatives.
While direct experimental data on the catalytic activity of this compound in common asymmetric transformations is not yet available in published literature, its structural features allow for an informed, prospective analysis. By examining the performance of related catalysts, we can extrapolate the potential advantages and disadvantages of the phenylthio moiety.
Performance Comparison: A Look at the Aldol Reaction
To establish a baseline for comparison, we will consider the well-studied asymmetric aldol reaction between acetone and 4-nitrobenzaldehyde. This reaction is a standard benchmark for evaluating the efficacy of proline-based organocatalysts.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Approx. Cost (USD/g) |
| L-Proline | 30 | 3-24 | 68 - 80 | 70 - 76 | ~0.30 - 1.50 |
| trans-4-Hydroxy-L-proline | 20 | 48 | 65 | 72 | ~0.15 - 2.00 |
| L-Prolinamide | 20 | 48 | 80 | 30 | > 10 (Estimated) |
| This compound | N/A (Hypothesized) | N/A | N/A | N/A | ~150 - 300 |
Note: Data for L-proline and its derivatives are compiled from various literature sources and may vary based on specific reaction conditions. The cost for L-Prolinamide is an estimation based on its synthesis from L-proline. The performance of this compound is yet to be experimentally determined.
Potential Benefits and Drawbacks of this compound
The introduction of a phenylthio group at the C4 position of the proline ring is expected to introduce distinct steric and electronic effects that could modulate its catalytic performance.
Potential Advantages:
-
Enhanced Stereoselectivity: The bulky phenylthio group could provide a more defined chiral pocket, potentially leading to higher enantioselectivity compared to the unsubstituted L-proline.
-
Modified Solubility: The lipophilic nature of the phenyl group might improve solubility in less polar organic solvents, expanding the range of applicable reaction media.
-
Electronic Tuning: The sulfur atom, being a soft Lewis base, could potentially interact with substrates or intermediates, influencing the reaction pathway and selectivity. The electron-withdrawing nature of the phenylthio group could also impact the acidity of the carboxylic acid and the nucleophilicity of the enamine intermediate.
Potential Disadvantages:
-
Cost: As indicated in the table, the current market price for this compound is significantly higher than that of L-proline and its simple hydroxy derivative, making it less economically viable for large-scale synthesis unless it offers substantial performance benefits.
-
Catalyst Loading: The increased molecular weight compared to L-proline means that a higher mass of catalyst would be required for the same molar loading.
-
Catalyst Poisoning: The presence of a sulfur atom could potentially lead to catalyst deactivation or poisoning in the presence of certain reagents or transition metal impurities.
Experimental Protocols
Below is a detailed methodology for a typical asymmetric aldol reaction catalyzed by a proline derivative, which can be adapted for the evaluation of this compound.
General Procedure for the Asymmetric Aldol Reaction:
-
To a stirred solution of the organocatalyst (e.g., L-proline, 0.3 mmol, 30 mol%) in acetone (5.0 mL) in a round-bottom flask is added 4-nitrobenzaldehyde (1.0 mmol).
-
The reaction mixture is stirred at room temperature for the specified duration (e.g., 3-24 hours).
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is then diluted with a suitable organic solvent (e.g., dichloromethane, 2.0 mL) and purified by column chromatography on silica gel to afford the desired aldol product.
-
The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: Mechanism of the proline-catalyzed aldol reaction.
Caption: A typical experimental workflow for the aldol reaction.
Conclusion
This compound represents an intriguing yet unvalidated candidate in the expanding toolkit of organocatalysts. Its significantly higher cost compared to L-proline necessitates a substantial improvement in catalytic performance—either in terms of yield, enantioselectivity, or reaction conditions—to justify its use in large-scale applications. The prospective analysis suggests that the introduction of the phenylthio group could indeed offer advantages in stereocontrol and solvent compatibility. However, without empirical data, this remains speculative.
For researchers in academia and industry, the key takeaway is the need for experimental validation. A systematic study of this compound in benchmark asymmetric reactions would be invaluable to ascertain its true potential. Should it demonstrate exceptional performance, its current high cost may decrease with optimized manufacturing processes and increased demand, potentially positioning it as a valuable niche catalyst for challenging synthetic problems. Until then, L-proline and its more established, cost-effective derivatives will likely remain the workhorses of proline-based organocatalysis.
Safety Operating Guide
Proper Disposal of Cis-4-Phenylthio-L-proline hydrochloride: A Step-by-Step Guide
For Immediate Release
Researchers and laboratory personnel must adhere to strict safety and environmental protocols when handling and disposing of chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of Cis-4-Phenylthio-L-proline hydrochloride, ensuring the safety of laboratory staff and compliance with regulatory standards.
This compound should be treated as hazardous waste unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) office.[1][2][3] Improper disposal can lead to significant health risks, environmental contamination, and regulatory violations.
I. Hazard Identification and Assessment
Before handling, it is crucial to consult the Safety Data Sheet (SDS) for this compound. If a specific SDS is unavailable, information from analogous compounds such as L-proline and other sulfur-containing organic molecules should be considered, and a conservative approach must be taken.
Key Hazard Considerations:
-
Toxicity: The toxicological properties of this specific compound may not be fully characterized. Therefore, it should be handled as a potentially toxic substance.
-
Reactivity: Avoid mixing with incompatible materials. Strong oxidizing agents are generally incompatible with this type of compound. Acids should not be mixed with cyanides or sulfides.[4]
-
Environmental Effects: Proline derivatives can have environmental impacts. Do not let the product enter drains or waterways.[5]
II. Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound for disposal.
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required if dust is generated.[5] |
III. Waste Segregation and Storage
Proper segregation and storage of chemical waste are critical to prevent dangerous reactions.[3][4]
-
Designated Waste Container:
-
Labeling:
-
Storage Location:
IV. Disposal Procedure
Do not dispose of this compound down the drain or in the regular trash.[1][6] All hazardous chemical waste must be disposed of through your institution's designated hazardous waste collection program.[1]
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Container Management:
-
Do not overfill the waste container.
-
Securely close the lid after adding waste.[4]
-
-
Requesting Pickup:
-
Empty Container Disposal:
-
A container that has held a hazardous waste should be managed as hazardous waste unless properly decontaminated.[1]
-
If the waste is determined to be acutely hazardous, the container must be triple-rinsed with a suitable solvent before being disposed of as regular trash.[1] The rinsate must be collected and disposed of as hazardous waste.
-
For non-acutely hazardous waste, once the container is emptied of as much residue as possible, deface the hazardous labels and remove the cap before disposal in the regular trash.[1]
-
V. Emergency Procedures
In case of a spill or exposure, follow these immediate steps:
-
Spill:
-
Evacuate the immediate area.
-
Alert your supervisor and EHS office.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, contain the spill, and clean it up with absorbent materials.
-
Collect all contaminated materials in a sealed container and label it as hazardous waste.
-
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[7] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Seek medical attention.
-
Inhalation: Move to fresh air.[5] If breathing is difficult, seek medical attention.
-
Ingestion: Rinse mouth with water.[8] Do not induce vomiting. Seek immediate medical attention.
Caption: Workflow for the proper disposal of this compound.
References
- 1. vumc.org [vumc.org]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. benchchem.com [benchchem.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. acs.org [acs.org]
- 7. sds.metasci.ca [sds.metasci.ca]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
